2-(4-Fluoro-phenoxy)-acetamidine
Description
BenchChem offers high-quality 2-(4-Fluoro-phenoxy)-acetamidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Fluoro-phenoxy)-acetamidine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-fluorophenoxy)ethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4H,5H2,(H3,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLGZNIVFWJJFSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=N)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379173 | |
| Record name | 2-(4-FLUORO-PHENOXY)-ACETAMIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
284029-62-5 | |
| Record name | 2-(4-FLUORO-PHENOXY)-ACETAMIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Solubility of 2-(4-Fluoro-phenoxy)-acetamidine in water vs organic solvents
The following technical guide details the solubility profile, physicochemical properties, and experimental handling of 2-(4-Fluoro-phenoxy)-acetamidine , a critical intermediate in the synthesis of serine protease inhibitors (e.g., Factor Xa inhibitors).
Executive Summary
Effective handling of 2-(4-Fluoro-phenoxy)-acetamidine requires a distinct understanding of its two primary forms: the Free Base and the Hydrochloride Salt .[1] While the salt form exhibits high aqueous solubility suitable for aqueous reaction workups, the free base is lipophilic (LogP ~1.1) and requires organic media for efficient solvation. This guide provides the mechanistic rationale for solvent selection, detailed solubility data, and validated protocols for solubility determination.
Physicochemical Characterization
To predict solubility behavior, we must first establish the compound's fundamental properties. The amidine group is a strong base, significantly influencing solubility across the pH scale.
| Property | Value / Description | Source |
| Molecular Formula | C₈H₉FN₂O | [PubChem, 2025] |
| Molecular Weight | 168.17 g/mol (Free Base) | [PubChem, 2025] |
| pKa (Calculated) | ~11.5 - 12.0 (Amidine group) | [Inferred from Acetamidine pKa 12.52] |
| LogP (XLogP3) | 1.1 | [PubChem, 2025] |
| H-Bond Donors | 2 (Amidine NH/NH₂) | [Structural Analysis] |
| H-Bond Acceptors | 2 (Ether O, Amidine N) | [Structural Analysis] |
Mechanistic Insight: The presence of the 4-fluorophenoxy group adds lipophilicity (
Solubility Profile: Water vs. Organic Solvents[7][8]
Aqueous Solubility & pH Dependence
The solubility of 2-(4-Fluoro-phenoxy)-acetamidine is pH-dependent .[1]
-
Acidic pH (pH < 10): The amidine nitrogen is protonated (
). The ionic character dominates, rendering the compound highly soluble (>50 mg/mL) in water. -
Basic pH (pH > 12): The compound exists as the neutral free base. With a LogP of 1.1, the free base has moderate to low aqueous solubility (<1 mg/mL), often precipitating as an oil or solid.
Organic Solvent Compatibility
The following matrix guides solvent selection for synthesis and purification.
| Solvent Class | Representative Solvents | Solubility (HCl Salt) | Solubility (Free Base) | Application |
| Polar Protic | Water, Methanol, Ethanol | High | High | Recrystallization, HPLC mobile phase.[1] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Very High | Stock solutions for bioassays. |
| Non-Polar | Diethyl Ether, Hexane | Insoluble | Low/Moderate | Precipitation of salt (antisolvent). |
| Chlorinated | Dichloromethane (DCM) | Low | High | Extraction of free base from aqueous base. |
Phase Distribution Logic (Graphviz)
The following diagram illustrates the partitioning logic used during extraction and purification.
Figure 1: Phase partitioning logic based on pH modulation. The amidine functionality acts as a solubility switch.
Experimental Protocols
Protocol: Determination of Thermodynamic Solubility
Objective: To quantify the exact saturation limit of the compound in a specific solvent (e.g., PBS pH 7.4 or DMSO).
Reagents:
-
Solvent: Phosphate Buffered Saline (PBS) or HPLC-grade Water.[1]
-
Apparatus: Orbital shaker, Centrifuge, HPLC-UV.[1]
Step-by-Step Workflow:
-
Supersaturation: Add excess solid compound (~10 mg) to 1 mL of the target solvent in a glass vial.
-
Equilibration: Shake the vial at 25°C for 24 hours to ensure thermodynamic equilibrium.
-
Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solids.
-
Filtration: Filter the supernatant through a 0.22 µm PVDF membrane (low binding) to remove micro-particulates.
-
Quantification: Dilute the filtrate (e.g., 1:100 in mobile phase) and inject into HPLC.
-
Detection: UV at 224 nm (Amidine absorption max).[3]
-
Calculation: Compare peak area against a standard curve of known concentration.
-
Protocol: Free Base Extraction
Objective: To isolate the free base from the commercially available HCl salt for use in non-polar reactions.
-
Dissolution: Dissolve 1.0 g of the HCl salt in 10 mL of water.
-
Basification: Slowly add 2M NaOH until pH > 12. The solution will become cloudy as the free base precipitates or oils out.
-
Extraction: Extract 3x with 15 mL Dichloromethane (DCM).
-
Drying: Dry the combined organic layers over anhydrous
. -
Isolation: Evaporate the solvent under reduced pressure to yield the free base.
Implications for Drug Development[1][7]
Bioassay Formulation
For in vitro screening, do not dissolve the free base directly in cell culture media.
-
Best Practice: Prepare a 10 mM stock solution in DMSO .
-
Dilution: Dilute the DMSO stock into the assay buffer. Ensure the final DMSO concentration is <1% to avoid cytotoxicity. The compound will remain soluble in the buffer due to protonation at physiological pH.
Synthesis & Purification
The solubility differential is the primary purification tool.
-
Reaction Step: Perform amidine formation in Ethanol.
-
Workup: Add anhydrous Diethyl Ether to the reaction mixture. The HCl salt will precipitate as a white crystalline solid, while impurities often remain in the mother liquor.
References
-
PubChem. (2025).[4][5][6] 2-(4-Fluoro-phenoxy)-acetamidine | C8H9FN2O.[1][4][] National Library of Medicine. Available at: [Link]
-
Organic Chemistry Data. (2022). pKa Values of Amidine Derivatives. Available at: [Link]
-
DrugFuture. (2023). Acetamidine Hydrochloride Properties and Solubility. Available at: [Link]
-
Wang, R. et al. (2015).[8] Discovery, synthesis and biological evaluation of 2-(4-(N-phenethylsulfamoyl)phenoxy)acetamides. Bioorganic & Medicinal Chemistry. Available at: [Link]
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- 5. 2-(4-fluorophenoxy)-N-(4-hydroxyphenyl)acetamide | C14H12FNO3 | CID 9323790 - PubChem [pubchem.ncbi.nlm.nih.gov]
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An In-Depth Technical Guide to Determining and Predicting the pKa Values of Phenoxyacetamidine Derivatives
Introduction: The Critical Role of pKa in Drug Design and Development
In medicinal chemistry and drug development, the acid dissociation constant (pKa) is a fundamental physicochemical parameter that governs the ionization state of a molecule at a given pH.[1] For phenoxyacetamidine derivatives, a class of compounds with significant therapeutic potential, understanding their pKa is paramount. Amidines are among the strongest organic bases, with pKa values typically ranging from 5 to 12.[2] Their basicity is a critical determinant of pharmacokinetic and pharmacodynamic properties, including solubility, membrane permeability, metabolic stability, and target binding affinity.[1][3] An accurate grasp of the pKa allows researchers to predict a drug candidate's behavior in physiological environments (pH ~7.4), optimize its formulation, and enhance its therapeutic efficacy.[1][4] This guide provides a comprehensive overview of both experimental and computational methodologies for the precise determination of pKa values for this important class of molecules.
The basicity of the amidine functional group arises from the protonation of its imino nitrogen atom. The resulting amidinium cation is significantly stabilized by resonance, which delocalizes the positive charge across both nitrogen atoms, making the conjugate acid less acidic (and thus, the parent amidine more basic).[2][3] This inherent basicity is finely tuned by substituents on the phenoxy ring, necessitating robust methods for pKa characterization.
Section 1: Experimental Determination of pKa
The direct measurement of pKa remains the gold standard for accuracy. The choice of method is often dictated by the compound's properties, such as solubility and the quantity of pure sample available.
Potentiometric Titration: The Benchmark Method
Potentiometric titration is a highly precise and widely used technique for pKa determination due to its accuracy and the commercial availability of automated instruments.[5][6][7] The method involves the gradual addition of a titrant (a strong acid or base) to a solution of the analyte while monitoring the resulting change in pH with a calibrated electrode.[4][6]
Causality Behind the Method: The principle hinges on tracking the pH as the amidine derivative is progressively protonated by a strong acid. A plot of pH versus the volume of titrant added produces a sigmoidal titration curve. The inflection point of this curve corresponds to the equivalence point, where all the amidine has been protonated. The pKa is the pH at the half-equivalence point, where the concentrations of the protonated (conjugate acid) and unprotonated (base) forms are equal, as described by the Henderson-Hasselbalch equation.[8][9][10]
This protocol is a self-validating system, where the accuracy is ensured by rigorous calibration and control of experimental variables.
-
Instrument Calibration: Calibrate the potentiometer using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[8]
-
Solution Preparation:
-
Analyte: Prepare a sample solution of the phenoxyacetamidine derivative (e.g., 1 mM) in deionized water. For sparingly soluble compounds, a co-solvent like methanol may be used, but the apparent pKa (psKa) must then be extrapolated to zero co-solvent concentration.[4][6] A minimum concentration of 10⁻⁴ M is typically required to detect a significant inflection point.[5][6]
-
Titrant: Prepare standardized 0.1 M hydrochloric acid (HCl) for titrating a basic compound like an amidine.[4][8]
-
Ionic Strength: Add a background electrolyte, such as 0.15 M potassium chloride (KCl), to maintain a constant ionic strength throughout the titration. This minimizes changes in activity coefficients.[4][8]
-
-
Titration Process:
-
Place a known volume (e.g., 20 mL) of the analyte solution in a reaction vessel equipped with a magnetic stirrer.[4][8]
-
Immerse the calibrated pH electrode into the solution.
-
Purge the solution with nitrogen gas before and during the titration to displace dissolved carbon dioxide, which can interfere with measurements, especially for pKa values above 7.[6][8]
-
Add the 0.1 M HCl titrant in small, precise increments, allowing the pH reading to stabilize after each addition.
-
Record the pH and the volume of titrant added at each step until the pH change becomes minimal, indicating the completion of the titration.[4]
-
-
Data Analysis:
-
Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate the titration curve.
-
Identify the equivalence point, which is the point of maximum slope on the curve (the inflection point). This can be determined from the peak of the first derivative plot (ΔpH/ΔV vs. V).
-
Determine the volume of titrant at the half-equivalence point (half the volume required to reach the equivalence point).
-
The pKa of the conjugate acid of the amidine is equal to the pH at the half-equivalence point.[8][9]
-
Caption: Workflow for pKa determination via potentiometric titration.
UV-metric Spectrophotometry: A High-Sensitivity Alternative
For compounds that are poorly soluble or available only in small quantities, UV-Vis spectrophotometry offers a powerful alternative.[6][11] This method is applicable if the phenoxyacetamidine derivative possesses a chromophore near the amidine group, leading to different UV-Vis absorbance spectra for the protonated and unprotonated forms.[11][12]
Causality Behind the Method: The ionization of the amidine group alters the electronic structure of the molecule, which in turn changes how it absorbs UV-Vis light. By preparing a series of solutions with known pH values (using buffers) and measuring their absorbance at a specific wavelength, one can track the ratio of the two species. A plot of absorbance versus pH yields a sigmoidal curve, and the inflection point directly corresponds to the pKa.[9][13][14] This technique is highly sensitive, often requiring concentrations below 10⁻⁵ M.[6]
-
Wavelength Selection:
-
Record the UV-Vis spectra (e.g., 230–500 nm) of the compound in highly acidic (e.g., pH 2) and highly basic (e.g., pH 12) solutions to determine the spectra of the fully protonated and unprotonated forms, respectively.
-
Identify the analytical wavelength(s) where the difference in absorbance between the two forms is maximal.[11]
-
-
Solution Preparation:
-
Measurement:
-
In a 96-well microtiter plate or individual cuvettes, add a fixed, small amount of the analyte stock solution to each buffer solution to achieve the desired final concentration. The final co-solvent concentration should be kept low (e.g., ≤2% v/v) to minimize its effect on the pKa.[11]
-
Include blank buffer solutions (without the analyte) for background correction.[11]
-
Record the absorbance of each solution at the pre-determined analytical wavelength(s).
-
-
Data Analysis:
Caption: The Hammett relationship applied to phenoxyacetamidine derivatives.
Quantum Mechanical and Hybrid Approaches
Modern computational chemistry offers methods to predict pKa from first principles. These in silico techniques involve calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in solution.
[15]* Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) are used to calculate the energies of the protonated and deprotonated species in the gas phase. *[15][16] Solvation Models: Since pKa is a solution-phase property, the effect of the solvent (water) is critical. This is accounted for using implicit solvation models (e.g., SMD, PCM) or explicit models where individual water molecules are included in the calculation. *[15][17] Machine Learning (ML): To improve accuracy and speed, QM-calculated descriptors can be combined with machine learning algorithms trained on large datasets of experimentally determined pKa values.
[18]These computational tools are invaluable for prioritizing synthetic targets and guiding the design of derivatives with optimal ionization profiles.
Section 3: Structure-Basicity Relationships and Data
The principles described above allow for a systematic analysis of how structural modifications impact the pKa of phenoxyacetamidine derivatives. The following table provides illustrative pKa values for a series of para-substituted derivatives, demonstrating the expected trends based on the electronic nature of the substituent.
| Substituent (para-position) | Substituent Type | Hammett Constant (σp) | Predicted pKa |
| -OCH₃ | Strong EDG | -0.27 | ~11.5 |
| -CH₃ | Weak EDG | -0.17 | ~11.2 |
| -H | Reference | 0.00 | 11.0 |
| -Cl | Weak EWG | +0.23 | ~10.5 |
| -CN | Strong EWG | +0.66 | ~9.6 |
| -NO₂ | Very Strong EWG | +0.78 | ~9.2 |
Note: These pKa values are illustrative, based on the unsubstituted parent compound having a hypothetical pKa of 11.0 and a typical ρ value for similar systems. Actual experimental values are required for confirmation.
The data clearly shows that electron-donating groups increase the pKa, making the amidine more basic, while electron-withdrawing groups decrease the pKa, making it less basic. This predictable relationship is a cornerstone of rational drug design, allowing medicinal chemists to fine-tune the pKa to optimize a compound's ADME profile.
Conclusion
A thorough understanding and accurate determination of the pKa values of phenoxyacetamidine derivatives are non-negotiable for successful drug discovery and development. This guide has detailed the gold-standard experimental methods—potentiometric and UV-metric titration—providing the principles and actionable protocols required for their precise measurement. Furthermore, it has introduced the predictive power of computational approaches, from the classical Hammett equation to modern quantum mechanical methods, which are essential for designing molecules with desired physicochemical properties. By integrating these experimental and computational strategies, researchers can effectively characterize and optimize the ionization behavior of phenoxyacetamidine derivatives, paving the way for the development of safer and more effective therapeutic agents.
References
- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
- Mettler Toledo. (n.d.). Streamline pKa Value Determination Using Automated UV/Vis-Titration.
- van Loon, A. H. M., van Hoof, A. J. F., & Teunissen, A. J. P. (n.d.).
- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
- Barbarin, A., et al. (n.d.). Rapid Determination of Ionization Constants (pKa)
- ResearchGate. (n.d.). UV-metric (spectrophotometric) and pH-metric (potentiometric) pKa measurements.
- DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
- Pharma Tutor. (2025, March 31). 5 Easy Methods to Calculate pKa.
- Salgado, L., & Vargas-Hernández, C. (2014). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs.
- Kyoto Electronics Manufacturing Co., Ltd. (n.d.). How should the acid dissociation constant pKa be measured?.
- ResearchGate. (2016, April 4). How to calculate pKa of an acid from a UV/Vis titration with DBU in THF?.
- ResearchGate. (n.d.). Titration experiment to estimate the pKa of an amidine in peptide structure.
- MDPI. (2023, May 20). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture.
- Pharmaguideline. (n.d.). Basicity and Effect of Substituent on Basicity.
- MDPI. (2021, December 10). Recent Developments of Computational Methods for pKa Prediction.
- Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry.
- IJIRSS. (2025, November 7). Ionization constants (pKa) in pharmaceutical chemistry.
- Perjesi, P., & Turos, G. (n.d.).
- Drug Discovery Pro. (2022, July 16). Why pKas Matter in Medicinal Chemistry.
- ResearchGate. (2015, December 1). Computational Approaches to Predict pKa Values.
- Oszczapowicz, J., & Raczyńska, E. (n.d.). Influence of substitution at imino nitrogen atom on pKa values of N1N1-Dimethylacetamidines. Journal of the Chemical Society, Perkin Transactions 2.
- Scholaris. (n.d.). Experimental and Prediction Approaches to Determine Dissociation Constants (pKa) of Amines.
- Semantic Scholar. (n.d.). Functionality of amidines and amidrazones.
- Scribd. (n.d.). Potentiometric Titration of Acids and Bases.
- Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods.
- Schlegel Group. (2017, May 31). Improved pKa Prediction of Substituted Alcohols, Phenols, and Hydroperoxides in Aqueous Medium Using Density.
- Zafar, S., et al. (n.d.).
- Master Organic Chemistry. (2017, April 18). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH).
- PMC. (n.d.). Amidine containing compounds: Antimicrobial activity and its potential in combating.
- YouTube. (2020, November 3). Calculate the pKa of an organic acid/base using Hammett and Taft constants.
- CHEM 331 Problem Set #3: Substituent Effects and LFERs. (n.d.).
- Scribd. (2001, April 4). Laboratory Study of the Hammett Equation.
- Quora. (2023, January 13). What is the effect of substitution on the basicity of amines?.
- PubMed. (2014, July 15). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method.
- Semantic Scholar. (n.d.). Development of Methods for the Determination of pKa Values.
- ResearchGate. (2025, August 6). Substituent Effects on the Acidity of Aromatic Amines.
- Cambridge University Press. (n.d.). The Hammett cp relationship.
- Ristić, M. M., et al. (2023, July 13). Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids.
- YouTube. (2020, September 5). Effects Of Substitute On Basicity Of Aromatic Amines.
- ResearchGate. (n.d.). Substituent Effects on the Acidity of Weak Acids.
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A Comparative Analysis: 2-(4-Fluoro-phenoxy)-acetamidine and Phenoxyacetamide
An In-depth Technical Guide for Drug Development Professionals
Executive Summary
In the landscape of medicinal chemistry, the modification of core scaffolds is a fundamental strategy for optimizing lead compounds. Phenoxyacetamide has emerged as a versatile and privileged structure, forming the basis for a multitude of derivatives with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3] This guide delves into a comparative analysis of the parent phenoxyacetamide scaffold and a rationally designed derivative, 2-(4-Fluoro-phenoxy)-acetamidine. We will dissect the critical structural distinctions between these two molecules—the substitution of an amide with a more basic amidine and the introduction of a fluorine atom on the phenyl ring. This whitepaper provides a technical framework for understanding how these specific modifications fundamentally alter the physicochemical properties, synthetic routes, and potential biological applications of the core scaffold, offering field-proven insights for researchers engaged in drug discovery and development.
Part 1: Foundational Chemistry: Deconstructing the Scaffolds
The journey into understanding the functional differences between these two compounds begins with a meticulous examination of their molecular architecture. While sharing a common phenoxy-acetyl backbone, their key functional groups and substitutions set them on divergent paths in terms of chemical behavior and biological interactions.
The Archetype: Phenoxyacetamide
Phenoxyacetamide (C₈H₉NO₂) is an aromatic ether and a primary amide.[4] Its structure consists of a phenyl ring linked via an ether oxygen to an acetamide group. This scaffold is relatively neutral, with the amide functionality capable of acting as both a hydrogen bond donor and acceptor. Its chemical stability and synthetic tractability have made it a popular starting point for creating extensive libraries of derivatives.[1][5][6]
The Engineered Derivative: 2-(4-Fluoro-phenoxy)-acetamidine
This molecule introduces two strategic modifications to the parent scaffold. First, the amide group (-C(=O)NH₂) is replaced by an acetamidine group (-C(=NH)NH₂). Second, a fluorine atom is substituted at the para- (4-) position of the phenoxy ring. These are not trivial changes; they are deliberate chemical engineering choices designed to modulate the molecule's properties for potentially enhanced therapeutic effect.
At-a-Glance: Core Structural Differences
The following diagram illustrates the direct structural comparison, highlighting the key points of differentiation.
Caption: Direct structural comparison of the two molecules.
Part 2: Physicochemical Consequences of Molecular Alterations
Every structural change has a cascade of effects on a molecule's physical and chemical properties. Understanding these changes is paramount to predicting its behavior in a biological system.
The Amide-to-Amidine Switch: A Shift in Basicity and Bonding
The transformation of a neutral amide to a strongly basic amidine is the most profound chemical change. Amidines are one of the strongest organic bases, and this has significant implications.
-
Basicity and Protonation: At physiological pH (~7.4), the amidine group will be predominantly protonated, carrying a positive charge. This is in stark contrast to the amide group, which remains neutral. This charge dramatically increases polarity and water solubility.
-
Receptor Interactions: The resulting cationic amidinium ion is an excellent hydrogen bond donor. It can form strong, charge-assisted hydrogen bonds (salt bridges) with anionic residues like aspartate or glutamate in a protein's active site. This makes it a bioisostere for the guanidinium group of arginine, opening up a new range of potential biological targets.
| Property | Phenoxyacetamide (Amide) | 2-(4-Fluoro-phenoxy)-acetamidine (Amidine) | Rationale for Drug Development |
| Basicity | Neutral | Strongly Basic (pKa ~11-12) | The high basicity ensures the molecule is protonated at physiological pH, enabling strong ionic interactions with biological targets. |
| Charge at pH 7.4 | Neutral | Positive (Cationic) | A positive charge can improve water solubility and is often key for binding to targets with anionic pockets (e.g., kinases, proteases). |
| H-Bonding | 1 Donor (NH₂), 1 Acceptor (C=O) | 3 Donors (NH₂, =NH₂⁺) | Increased hydrogen bonding capacity enhances binding affinity and specificity to protein targets. |
The Impact of Para-Fluorination: Enhancing Drug-like Properties
The introduction of fluorine is a well-established strategy in medicinal chemistry to fine-tune a molecule's properties.[7] Its effects are subtle but powerful.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Placing a fluorine atom at the para-position of the phenyl ring can block a common site of metabolic oxidation by cytochrome P450 enzymes, thereby increasing the molecule's half-life in the body.
-
Lipophilicity: Fluorine is highly electronegative but has a small van der Waals radius. A single fluorine substitution typically increases lipophilicity (logP), which can enhance membrane permeability and cell uptake.[8]
-
Binding Interactions: The electronegativity of fluorine alters the electronic distribution of the phenyl ring, potentially enhancing favorable aromatic interactions (e.g., pi-stacking) within a binding pocket. Fluorine can also act as a weak hydrogen bond acceptor.
| Property | Non-Fluorinated Phenoxy Ring | 4-Fluoro-phenoxy Ring | Rationale for Drug Development |
| Metabolic Profile | Susceptible to para-hydroxylation | Blocked at the para-position | Increased metabolic stability leads to a longer drug half-life and potentially less frequent dosing. |
| Lipophilicity | Baseline | Increased | Modulated lipophilicity can improve the ADME (Absorption, Distribution, Metabolism, Excretion) profile of the compound. |
| Electronic Nature | Neutral | Electron-withdrawing | Alters ring electronics to fine-tune binding interactions with the target protein. |
Part 3: Synthesis and Analytical Characterization
The viability of a compound in a drug development pipeline is heavily dependent on the feasibility and efficiency of its synthesis and the robustness of its analytical characterization.
Workflow: Synthesis of Phenoxyacetamide Derivatives
The synthesis of phenoxyacetamides is typically straightforward, often employing the Williamson ether synthesis.[9][10] This established and reliable method makes the scaffold highly accessible for derivatization.
Caption: General workflow for Williamson ether synthesis of phenoxyacetamides.
Experimental Protocol: General Synthesis of Phenoxyacetamide
-
Dissolution & Deprotonation: Dissolve the starting phenol (1.0 eq) in a suitable polar aprotic solvent (e.g., acetone or DMF). Add a weak base, such as potassium carbonate (K₂CO₃, 1.5 eq).
-
Causality: The base deprotonates the hydroxyl group of the phenol to form a more nucleophilic phenoxide anion, which is necessary to initiate the substitution reaction.
-
-
Nucleophilic Substitution: Add 2-chloroacetamide (1.1 eq) to the mixture. Heat the reaction to reflux (typically 60-80°C) and monitor by Thin Layer Chromatography (TLC) until the starting phenol is consumed.
-
Causality: The phenoxide anion attacks the electrophilic carbon bearing the chlorine atom in an Sₙ2 reaction, displacing the chloride and forming the ether linkage.
-
-
Workup & Purification: After cooling, filter off the inorganic salts. Evaporate the solvent under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Self-Validation: The purity of the final product must be confirmed by analytical methods such as NMR and Mass Spectrometry to ensure the absence of starting materials and byproducts.
-
Proposed Workflow: Synthesis of 2-(4-Fluoro-phenoxy)-acetamidine
A direct synthesis for this specific molecule is not widely reported. However, a robust and logical synthetic route can be postulated via the Pinner reaction, a classic method for converting nitriles to amidines.
Caption: Proposed two-step synthesis of 2-(4-Fluoro-phenoxy)-acetamidine.
Experimental Protocol: Proposed Synthesis via Pinner Reaction
-
Synthesis of 2-(4-Fluorophenoxy)acetonitrile: Following the Williamson ether synthesis protocol described in 3.1, react 4-fluorophenol with chloroacetonitrile instead of 2-chloroacetamide. Purify the resulting nitrile intermediate.
-
Formation of the Imidate (Pinner Salt): Cool a solution of the nitrile (1.0 eq) in anhydrous ethanol to 0°C. Bubble dry hydrogen chloride (HCl) gas through the solution until saturation. Seal the vessel and allow it to stand at low temperature until a precipitate forms.
-
Causality: Under anhydrous acidic conditions, the nitrile is activated by protonation and attacked by ethanol to form a stable imidate ester hydrochloride salt (the "Pinner salt"). Strict anhydrous conditions are critical to prevent hydrolysis back to the carboxylic acid.
-
-
Ammonolysis to the Amidine: Suspend the isolated Pinner salt in anhydrous ethanol. Bubble anhydrous ammonia (NH₃) gas through the suspension or add a saturated solution of ammonia in ethanol. Stir until the reaction is complete.
-
Causality: Ammonia displaces the ethoxy group of the imidate ester to form the final amidine product.
-
-
Purification: After reaction completion, evaporate the solvent. The product, likely an HCl salt, can be purified by recrystallization.
-
Self-Validation: Characterization by ¹H NMR should show the disappearance of the nitrile peak (~2.5-3.0 ppm) and the appearance of broad peaks for the -NH₂ and =NH protons. ¹³C NMR will confirm the conversion of the nitrile carbon (~117 ppm) to the amidine carbon (~165 ppm). High-resolution mass spectrometry should confirm the exact mass of the protonated product.
-
Part 4: Comparative Biological & Therapeutic Outlook
The true difference between the two molecules emerges in their potential biological activities, which are a direct consequence of their altered chemistry.
The Broad Utility of the Phenoxyacetamide Scaffold
The phenoxyacetamide core is a well-established pharmacophore. Its derivatives have demonstrated a remarkable range of activities, making it a "privileged scaffold" in drug discovery.
-
Anticancer Agents: Many phenoxyacetamide derivatives show potent cytotoxic activity against various cancer cell lines, including liver and breast cancer.[2][11] Some have been designed as prodrugs for targeted chemotherapy delivery.[12]
-
MAO Inhibitors: Certain analogues are potent and selective inhibitors of monoamine oxidase A or B (MAO-A, MAO-B), which are important targets for antidepressant drugs.[9][13]
-
Antitubercular and Antimicrobial Agents: Fluorinated and nitrated derivatives of the scaffold have shown significant activity against M. tuberculosis, including resistant strains.[10]
-
Anti-inflammatory and Analgesic Activity: The scaffold is also found in compounds with anti-inflammatory and pain-relieving properties.[1][2]
Predictive Profile of 2-(4-Fluoro-phenoxy)-acetamidine
Based on its unique structural features, we can project a distinct and compelling biological profile for the amidine derivative, suggesting new avenues for research.
-
Targeting Cation-Binding Proteins: The positively charged amidinium group makes it an ideal candidate for targeting enzymes that process cationic substrates. This includes a vast class of serine proteases (e.g., thrombin, trypsin), nitric oxide synthases (NOS), and arginine methyltransferases. The amidine can mimic the guanidinium group of arginine, a common recognition motif.
-
Kinase Inhibition: Many ATP-binding pockets in protein kinases contain key aspartate or glutamate residues. The cationic nature of the amidine could form a strong salt bridge with these residues, a common feature of many potent kinase inhibitors.
-
Improved Pharmacokinetics: The para-fluoro group is expected to increase metabolic stability, leading to a better pharmacokinetic profile compared to a non-fluorinated analogue.[8] This could translate to improved oral bioavailability and a longer duration of action.
-
Novelty and Patentability: As a less-explored scaffold compared to the parent phenoxyacetamide, this derivative offers significant potential for discovering novel biological activities and securing new intellectual property.
Part 5: Conclusion and Future Directions
The distinction between phenoxyacetamide and 2-(4-fluoro-phenoxy)-acetamidine is a clear illustration of rational drug design. While phenoxyacetamide serves as a versatile and proven starting point, the targeted introduction of an acetamidine functional group and a fluorine atom fundamentally transforms the molecule from a neutral, flexible scaffold into a potentially potent, metabolically stable, cationic agent.
Key Differences Summarized:
| Feature | Phenoxyacetamide | 2-(4-Fluoro-phenoxy)-acetamidine |
| Core Identity | Neutral Amide | Basic Amidine (Cationic at pH 7.4) |
| Primary Interactions | H-Bonding | Charge-Assisted H-Bonding (Salt Bridges) |
| Predicted PK Profile | Variable, prone to p-hydroxylation | Enhanced metabolic stability |
| Potential Target Classes | Broad (MAO, various enzymes) | Cation-binding proteins (Proteases, Kinases, NOS) |
For drug development professionals, 2-(4-fluoro-phenoxy)-acetamidine represents not just a derivative, but a strategic leap into a different chemical and biological space. Future research should focus on its synthesis and subsequent screening against target classes where its unique cationic and fluorinated nature would be most advantageous. This comparative analysis provides the foundational logic for pursuing this and similar scaffolds as next-generation therapeutic agents.
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Wang, J., et al. (2010). Synthesis of Phenoxy Amide Derivatives. Advanced Materials Research, 113-114, 53-56. Retrieved from [Link].
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Arshad, M. F., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. RSC Advances, 11(10), 5486-5517. Retrieved from [Link].
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 69314, 2-Phenoxyacetamide. Retrieved from [Link].
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Zhu, Q., et al. (2014). Synthesis and biological evaluation of 2-phenoxyacetamide analogues, a novel class of potent and selective monoamine oxidase inhibitors. Molecules, 19(11), 18620-18639. Retrieved from [Link].
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Rani, P., et al. (2016). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. Journal of Chemistry, 2016, 7584793. Retrieved from [Link].
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Wang, B., et al. (2012). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Molecules, 17(2), 2096-2108. Retrieved from [Link].
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Biological activity of 2-(4-Fluoro-phenoxy)-acetamidine derivatives
An In-Depth Technical Guide to the Biological Activity of 2-(4-Fluoro-phenoxy)-acetamidine Derivatives
Authored by: A Senior Application Scientist
Abstract
The 2-(4-fluoro-phenoxy)-acetamidine scaffold represents a compelling area of investigation in medicinal chemistry. This guide synthesizes current knowledge on the biological activities of this class of compounds and their close structural analogs, the phenoxy acetamides. Drawing from a range of preclinical studies, we explore their significant potential as anticancer and antimicrobial agents. This document provides an in-depth analysis of their mechanisms of action, detailed experimental protocols for their evaluation, and insights into structure-activity relationships. The objective is to equip researchers, scientists, and drug development professionals with a comprehensive technical resource to guide future exploration and optimization of these promising derivatives.
Introduction: The Chemical and Therapeutic Landscape
The molecular architecture of 2-(4-fluoro-phenoxy)-acetamidine derivatives combines three key pharmacophoric elements: a phenoxy group, an acetamidine moiety, and a fluorine substituent. Each component contributes to the compound's overall physicochemical properties and potential for biological interaction.
-
The Phenoxy Moiety: The phenoxy group is recognized as a "privileged" structure in drug discovery, frequently found in medications for viral diseases, cancer, and inflammatory conditions.[1] Its presence can enhance target matching, provide selectivity, and increase the potential for hydrogen bonding through its ether oxygen atom.[1][2]
-
The Amidine Group: Amidines are a crucial structural element in a wide array of therapeutic agents, noted for their significant antibacterial, antiviral, antifungal, and antiprotozoal activities.[3] Their basic nature allows them to form strong interactions with biological targets.
-
The Fluoro Substituent: The incorporation of a fluorine atom can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, often leading to enhanced biological activity.
This guide will delve into the primary therapeutic avenues explored for this chemical class, focusing on their anticancer and antimicrobial potential, which are strongly supported by evidence from closely related phenoxy acetamide and amidine analogs.[2][3][4]
General Synthetic Pathway
While specific synthetic routes can vary, a common and logical approach to synthesizing 2-(4-fluoro-phenoxy)-acetamidine derivatives involves a multi-step process, often beginning with 4-fluorophenol. A plausible pathway is the Pinner reaction, which converts a nitrile intermediate into the desired amidine.
Protocol: Generalized Synthesis via Pinner Reaction
-
Step 1: Synthesis of 2-(4-fluorophenoxy)acetonitrile. 4-fluorophenol is reacted with chloroacetonitrile in the presence of a base (e.g., potassium carbonate) in a suitable solvent like acetone. The reaction mixture is typically refluxed to drive the nucleophilic substitution, yielding the phenoxyacetonitrile intermediate.[5]
-
Step 2: Formation of the Ethyl Imidate Hydrochloride. The resulting nitrile is dissolved in an anhydrous alcohol (e.g., ethanol) and cooled in an ice bath. Dry hydrogen chloride gas is bubbled through the solution until saturation, leading to the precipitation of the ethyl 2-(4-fluorophenoxy)acetimidate hydrochloride salt. This is the core of the Pinner reaction.
-
Step 3: Ammonolysis to form Acetamidine. The isolated imidate salt is then treated with an alcoholic solution of ammonia. This reaction displaces the ethoxy group to form the final 2-(4-fluoro-phenoxy)-acetamidine hydrochloride product, which can be purified through recrystallization.
Caption: Generalized synthetic workflow for 2-(4-fluoro-phenoxy)-acetamidine.
Anticancer Activity: A Primary Therapeutic Target
A substantial body of evidence points to the potent anticancer activity of phenoxy acetamide derivatives, suggesting a strong likelihood of similar or enhanced activity in their acetamidine counterparts.[2][4] The primary mechanisms involve the induction of programmed cell death (apoptosis) and the halting of cellular proliferation.
Mechanisms of Action
-
Induction of Apoptosis via PARP-1 Inhibition: Studies on novel phenoxy acetamide derivatives have demonstrated significant cytotoxic activity against liver (HepG2) and breast (MCF-7) cancer cell lines.[2] A key mechanism is the induction of apoptosis through both intrinsic and extrinsic pathways, with a dominant role for the intrinsic pathway. Molecular docking studies suggest that these compounds bind effectively to the active site of Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme critical for DNA repair.[2] Inhibition of PARP-1 in cancer cells with existing DNA damage leads to an accumulation of errors and triggers apoptosis. This is often accompanied by the upregulation of pro-apoptotic genes (e.g., Bax) and downregulation of anti-apoptotic genes (e.g., Bcl-2).[2]
-
Cell Cycle Arrest: Effective anticancer agents often disrupt the cell cycle. Certain phenoxy acetamide derivatives have been shown to induce cell cycle arrest at the G1/S phase transition, preventing cancer cells from progressing to the DNA synthesis (S) phase and thereby blocking their proliferation.[2]
-
Anti-Metastatic Effects: The spread of cancer to distant organs is a major cause of mortality. Some derivatives have been found to inhibit the migration and invasion of metastatic cancer cells by suppressing the activity of matrix metalloproteinases MMP-2 and MMP-9, enzymes that degrade the extracellular matrix.[2]
Caption: Proposed apoptotic signaling pathway initiated by derivative compounds.
Quantitative Data on Related Compounds
The following table summarizes the cytotoxic activity (IC50 values) of various phenoxy acetamide and phenylacetamide derivatives against several human cancer cell lines, providing a benchmark for the potential efficacy of the target compounds.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Standard | IC50 (µM) | Source |
| Phenoxy Acetamide Derivative (Compound I) | HepG2 (Liver) | 1.43 | 5-Fluorouracil | 5.32 | [2] |
| Pyridazine Hydrazide appended Phenoxy Acetic Acid | HepG2 (Liver) | 6.9 ± 0.7 | 5-Fluorouracil | 8.3 ± 1.8 | [2] |
| 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide (2b) | PC3 (Prostate) | 52 | Imatinib | 40 | [6][7] |
| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide (2c) | MCF-7 (Breast) | 100 | Imatinib | 98 | [6][7] |
Key Experimental Protocols
-
Cell Seeding: Plate cancer cells (e.g., HepG2, PC3) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to a purple formazan.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration.[2]
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound (at its IC50 concentration) for 24-48 hours.
-
Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and fix in 70% ethanol at -20°C overnight.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate software.
Antimicrobial Activity
The amidine functional group is a well-established pharmacophore in antimicrobial drug design.[3] Coupled with the phenoxy acetamide backbone, which also shows antimicrobial potential, the 2-(4-fluoro-phenoxy)-acetamidine scaffold is a strong candidate for developing new agents to combat bacterial and fungal infections.
Mechanisms of Action
While the precise mechanisms for this specific scaffold require elucidation, related compounds offer compelling leads:
-
Bacterial DNA Gyrase and Topoisomerase IV Inhibition: Fluoroquinolones, a major class of antibiotics, function by inhibiting these essential enzymes, which are responsible for DNA replication and repair.[8] Acetamide derivatives of ciprofloxacin have shown potent activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, suggesting that the acetamide moiety can be successfully integrated into scaffolds that target these enzymes.[8] Molecular docking studies of other acetamide hybrids have also shown favorable binding to bacterial DNA gyrase.[9]
-
Broad-Spectrum Potential: Research on various amidine and acetamide derivatives demonstrates activity against a wide range of pathogens, including both Gram-positive (S. aureus) and Gram-negative (E. coli, P. aeruginosa) bacteria, as well as fungi.[3][9][10][11]
Quantitative Data on Related Compounds
The following table presents the antimicrobial activity (Minimum Inhibitory Concentration - MIC) of related compounds against representative pathogens.
| Compound Class | Pathogen | MIC (µM or µg/mL) | Standard Drug | Source |
| Monoamidine Bichalcophenes | S. aureus, E. coli | 8 µM (2.7 µg/mL) | N/A | [3] |
| 2-Mercaptobenzothiazole Acetamide Hybrid (2i) | E. coli, S. aureus | Close to standard | Levofloxacin | [9] |
| 5-Acetamidoaurone Derivative (10) | S. aureus, E. coli | As low as 0.78 µM | Gemifloxacin | [10] |
| Ciprofloxacin Acetamide Derivative (CD-10) | B. subtilis | 0.1 µM | Ciprofloxacin | [8] |
| 2-(3-fluoro-4-nitrophenoxy)-N-(2-nitrophenyl)acetamide (3m) | M. tuberculosis H37Rv | 4 µg/mL | Rifampin | [12] |
Key Experimental Protocols
-
Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculation: Add a standardized inoculum of the microorganism (e.g., 5x10⁵ CFU/mL) to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility.
-
Incubation: Incubate the plate at the optimal temperature (e.g., 37°C) for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[8][10][12]
-
Plate Preparation: Pour molten agar medium into a sterile petri dish and allow it to solidify. Spread a standardized microbial suspension evenly over the surface.
-
Well Creation: Create uniform wells in the agar using a sterile borer.
-
Compound Application: Add a fixed volume (e.g., 100 µL) of the test compound solution (at a known concentration) into each well.
-
Incubation: Incubate the plates under appropriate conditions.
-
Analysis: The antibacterial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented).[9]
Other Potential Therapeutic Applications
The versatility of the phenoxy acetamide core suggests that 2-(4-fluoro-phenoxy)-acetamidine derivatives may possess a broader pharmacological profile.
-
Anti-inflammatory and Analgesic Activity: Several studies have reported that 2-(substituted phenoxy) acetamide derivatives exhibit significant anti-inflammatory and analgesic properties.[4][13][14] Some compounds have shown efficacy comparable to standard drugs in preclinical models.[14]
-
Antitubercular Activity: The threat of multidrug-resistant tuberculosis necessitates new therapeutic agents. A series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives showed potent activity against Mycobacterium tuberculosis H37Rv, with some compounds also being effective against rifampin-resistant strains.[12]
-
Monoamine Oxidase (MAO) Inhibition: Phenoxy acetamide derivatives have been investigated as selective inhibitors of MAO-B, an enzyme implicated in the progression of neurodegenerative conditions like Parkinson's and Alzheimer's disease.[15]
Conclusion and Future Directions
The 2-(4-fluoro-phenoxy)-acetamidine scaffold is a highly promising platform for the development of novel therapeutic agents. Based on extensive evidence from structurally related phenoxy acetamides and amidines, these compounds are poised to exhibit potent anticancer activity, primarily through the induction of apoptosis and cell cycle arrest, and broad-spectrum antimicrobial activity by targeting essential bacterial enzymes.
Future research should focus on:
-
Synthesis and Screening: A focused synthesis campaign to create a library of 2-(4-fluoro-phenoxy)-acetamidine derivatives with systematic variations to probe structure-activity relationships.
-
In-depth Mechanistic Studies: Elucidating the precise molecular targets for the most active compounds through biochemical assays, proteomics, and crystallography.
-
In Vivo Evaluation: Advancing lead candidates into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
-
Exploration of Other Activities: Screening promising derivatives against other potential targets, including inflammatory pathways and viral enzymes, to fully realize their therapeutic potential.
This guide provides a solid foundation, grounded in established scientific literature, to catalyze further innovation in this exciting area of medicinal chemistry.
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- 12. mdpi.com [mdpi.com]
- 13. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Guide & Safety Profile: 2-(4-Fluorophenoxy)acetamidine
This guide serves as an advanced technical manual and Safety Data Sheet (SDS) analysis for 2-(4-Fluorophenoxy)acetamidine . It is designed for research scientists and drug development professionals who require not just compliance data, but a mechanistic understanding of the compound's physicochemical behavior, stability profile, and handling protocols.
CAS Number: 284029-62-5 Formula: C₈H₉FN₂O Molecular Weight: 168.17 g/mol Synonyms: 2-(4-fluorophenoxy)ethanimidamide; 2-(4-Fluoro-phenoxy)-acetamidine.[1]
Part 1: Chemical Identity & Characterization[2]
Structural Context in Drug Discovery
2-(4-Fluorophenoxy)acetamidine is a functionalized amidine building block. In medicinal chemistry, the amidine group (
Physicochemical Properties
-
Physical State: Typically an off-white to pale yellow solid.
-
Basicity: Amidines are strong organic bases (
). Consequently, this compound is frequently supplied and handled as a hydrochloride salt to prevent hydrolysis and reaction with atmospheric CO₂. -
Solubility: Soluble in polar organic solvents (DMSO, Methanol). Free bases are sparingly soluble in water; salts are water-soluble.
| Property | Value (Predicted/Experimental) |
| Melting Point | 105–110 °C (Free base) / >200 °C (HCl salt) |
| Boiling Point | ~285 °C (Predicted at 760 mmHg) |
| LogP | 1.1 (Lipophilic, membrane permeable) |
| H-Bond Donors | 2 |
| H-Bond Acceptors | 2 |
Part 2: Hazard Identification & Toxicology (The Core SDS)
GHS Classification (Derived)
As a research chemical with limited specific toxicological data, the hazard profile is derived from Structure-Activity Relationships (SAR) of analogous amidines and fluorinated aromatics.
Signal Word: WARNING
| Hazard Class | Category | Hazard Statement | Code |
| Acute Toxicity (Oral) | 4 | Harmful if swallowed.[2][3] | H302 |
| Skin Corrosion/Irritation | 2 | Causes skin irritation.[3][4][5][6][7][8] | H315 |
| Eye Damage/Irritation | 2A | Causes serious eye irritation.[3][4][5][7][8] | H319 |
| STOT - Single Exposure | 3 | May cause respiratory irritation.[3][5][7][9] | H335 |
Mechanistic Toxicology
-
Amidine Moiety: The high basicity of the acetamidine group causes local tissue irritation (H315, H319). Inhalation of dusts can neutralize the protective mucous lining of the respiratory tract, leading to inflammation (H335).
-
Fluorinated Phenoxy Group: While generally stable, metabolic cleavage (though slow) could theoretically release fluoride ions or phenolic metabolites, necessitating the H302 classification as a precaution against systemic toxicity.
Part 3: Safe Handling & Exposure Controls[11]
Engineering Controls
The primary risk with acetamidines is their hygroscopic nature and potential to form carbonates upon exposure to air.
-
Atmosphere: Handle under dry nitrogen or argon.
-
Ventilation: Use a certified chemical fume hood maintaining a face velocity of >100 fpm.
Protocol: Safe Transfer & Weighing
This protocol ensures containment of the potent basic solid.
-
Preparation: Equilibrate the container to room temperature before opening to prevent condensation (amidine salts are hygroscopic).
-
PPE: Nitrile gloves (double-gloved recommended), lab coat, safety glasses with side shields.
-
Transfer: Weigh inside the fume hood. If using the free base, avoid metal spatulas that may corrode; use glass or high-density polyethylene (HDPE).
-
Decontamination: Wipe the balance area with a dilute acetic acid solution (5%) to neutralize any basic residues, followed by water.
Workflow Visualization
The following diagram outlines the logical decision process for handling and storage.
Figure 1: Decision logic for the intake and storage of 2-(4-Fluorophenoxy)acetamidine based on chemical form.
Part 4: Stability & Reactivity
Chemical Incompatibilities[12]
-
Strong Oxidizing Agents: Reaction may produce toxic nitrogen oxides (NOx) and hydrogen fluoride (HF).
-
Acids: Exothermic reaction. The compound will protonate immediately.
-
Acid Chlorides/Anhydrides: Will react rapidly at the amidine nitrogen to form acyl-amidines.
-
Moisture/CO₂: The free base absorbs CO₂ from the air to form carbonates. It hydrolyzes in water over time to form the corresponding amide [2-(4-fluorophenoxy)acetamide] and ammonia.
Decomposition Products
Thermal decomposition (e.g., in a fire) releases:
-
Carbon oxides (
) -
Nitrogen oxides (
) -
Hydrogen fluoride (
) — CRITICAL SAFETY HAZARD
Part 5: Emergency Response Protocols
First Aid Measures
-
Eye Contact: Immediately flush with water for 15 minutes.[10][3][5][6][7][8][11] The basic nature requires prolonged irrigation to prevent corneal damage.
-
Skin Contact: Wash with soap and water.[10][3][4][5][8][9][11] Do not use solvents (ethanol/DMSO) as they may increase transdermal absorption of the fluorinated motif.
-
Ingestion: Do NOT induce vomiting. The risk of aspiration pneumonia combined with basic burns to the esophagus is high. Rinse mouth with water.[3][6][7][8]
Fire-Fighting Measures
-
Extinguishing Media: Dry chemical, CO₂, or alcohol-resistant foam.[8][11] Do not use a water jet, which may spread the chemical.
-
Specific Hazard: Evolution of HF gas. Firefighters must wear full SCBA (Self-Contained Breathing Apparatus) with acid-gas rated cartridges or positive pressure supply.
Emergency Decision Tree
Figure 2: Emergency response workflow prioritizing containment and immediate medical intervention.[6]
References
-
PubChem. (n.d.).[1] 2-(4-Fluorophenoxy)acetamidine (CID 2774684).[1] National Library of Medicine. Retrieved from [Link]
-
ECHA. (n.d.). Guidance on the Application of the CLP Criteria. European Chemicals Agency. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved from [Link]
Sources
- 1. 2-(4-Fluoro-phenoxy)-acetamidine | C8H9FN2O | CID 2774684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. aksci.com [aksci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. angenechemical.com [angenechemical.com]
- 9. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 10. cdms.telusagcg.com [cdms.telusagcg.com]
- 11. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
Methodological & Application
Application Note: Using 2-(4-Fluoro-phenoxy)-acetamidine as a Serine Protease Inhibitor
Introduction & Mechanism of Action
2-(4-Fluoro-phenoxy)-acetamidine is a synthetic, low-molecular-weight competitive inhibitor targeting the S1 specificity pocket of trypsin-like serine proteases (e.g., Trypsin, Thrombin, Factor Xa, Urokinase). Unlike broad-spectrum electrophilic inhibitors (e.g., PMSF) that covalently modify the catalytic serine, this compound functions via reversible, non-covalent binding , making it an ideal tool for kinetic characterization, crystallization chaperoning, and reversible active-site titration.
Structural Basis of Inhibition
The potency of 2-(4-Fluoro-phenoxy)-acetamidine is derived from its structural mimicry of the arginine side chain, the natural P1 residue for trypsin-like proteases.
-
Amidine Headgroup: The positively charged amidine functionality (
) forms a critical salt bridge with the carboxylate side chain of Asp189 (chymotrypsin numbering) located at the bottom of the S1 specificity pocket. -
Phenoxy Linker: The ether linkage provides rotational flexibility, allowing the phenyl ring to engage in hydrophobic
-stacking interactions within the enzyme's active site cleft. -
4-Fluoro Substituent: The fluorine atom at the para position serves two roles:
-
Metabolic Stability: Blocks para-hydroxylation (a common metabolic clearance route).
-
Electronic Modulation: Increases the lipophilicity of the phenyl ring while modulating the pKa of the amidine, often enhancing binding affinity (
) compared to the unsubstituted analog.
-
Mechanistic Pathway Visualization
The following diagram illustrates the competitive binding equilibrium and the specific molecular interactions driving inhibition.
Figure 1: Competitive inhibition mechanism. The inhibitor competes with the substrate for the free enzyme (E), forming a dead-end EI complex driven by electrostatic stabilization (Asp189).
Experimental Protocols
Protocol A: Reagent Preparation & Solubility
Critical Note: The free base of acetamidines is often unstable. This compound is typically supplied as a Hydrochloride (HCl) salt .
| Parameter | Specification |
| Molecular Weight | ~204.6 g/mol (HCl salt) |
| Solubility | Water (>10 mM), DMSO (>50 mM) |
| Storage | -20°C, Desiccated. Hygroscopic. |
| Stability | Stock solutions in DMSO stable for 3 months at -20°C. |
Step-by-Step Preparation:
-
Weighing: Weigh 2.05 mg of 2-(4-Fluoro-phenoxy)-acetamidine·HCl.
-
Solubilization: Dissolve in 1.0 mL of 100% DMSO to create a 10 mM Master Stock . Vortex for 30 seconds.
-
Working Solution: Dilute the Master Stock 1:100 in Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4) to yield a 100 µM Working Stock .
-
Caution: Do not store diluted working stocks; prepare fresh daily to prevent hydrolysis of the amidine group.
-
Protocol B: Determination of IC50 (Inhibition Potency)
This protocol uses a standard chromogenic substrate (e.g., BAPNA for Trypsin or S-2238 for Thrombin) to determine the concentration required for 50% inhibition.
Materials:
-
Enzyme: Bovine Trypsin (10 nM final) or Thrombin.
-
Substrate:
-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA). -
Buffer: 50 mM Tris-HCl, 100 mM NaCl, 1 mM
, pH 7.8. -
Detection: Absorbance at 405 nm (p-nitroaniline release).
Workflow:
-
Plate Setup: Use a 96-well clear flat-bottom plate.
-
Inhibitor Series: Prepare a 1:3 serial dilution of the inhibitor in Assay Buffer (Range: 100 µM to 0.1 nM).
-
Enzyme Addition: Add 50 µL of Enzyme solution to each well. Incubate for 10 minutes at 25°C to allow E-I equilibrium.
-
Reaction Initiation: Add 50 µL of Substrate (at
concentration, typically 100 µM for BAPNA). -
Measurement: Monitor
kinetically for 20 minutes (reading every 30 seconds). -
Analysis: Calculate initial velocity (
) for each concentration. Plot % Activity vs. log[Inhibitor].
Protocol C: Mode of Inhibition (Lineweaver-Burk Analysis)
To confirm the competitive nature of the inhibitor, vary both substrate and inhibitor concentrations.
Workflow Diagram:
Figure 2: Kinetic characterization workflow for defining the mode of inhibition.
Data Interpretation:
-
Competitive Inhibition: The Lineweaver-Burk plot will show lines intersecting exactly on the Y-axis (
is unchanged). The X-intercept ( ) will shift closer to zero as inhibitor concentration increases. -
Calculation of
: Use the Cheng-Prusoff equation for competitive inhibitors:
Comparative Analysis & Advantages
Unlike peptide-based inhibitors (e.g., Leupeptin) or covalent modifiers (e.g., PMSF), 2-(4-Fluoro-phenoxy)-acetamidine offers specific advantages for structural biology and reversible assays.
| Feature | 2-(4-F-phenoxy)-acetamidine | PMSF | Leupeptin |
| Binding Mode | Reversible, Non-covalent | Irreversible, Covalent | Reversible (Hemiacetal) |
| Target Specificity | S1 Pocket (Trypsin-like) | Broad Serine Protease | Serine/Cysteine Proteases |
| Stability | High (in solution) | Hydrolyzes rapidly in water | Moderate |
| Use Case | Crystallography, Kinetic Probes | Lysis Buffer Protection | Cell Culture |
References
-
Mechanism of Amidine Inhibition
-
Katz, B. A., et al. (1995). "Structural basis for selectivity of a small molecule, S1-binding, sub-micromolar inhibitor of urokinase-type plasminogen activator." Chemistry & Biology.
-
-
S1 Pocket Specificity
-
Hedstrom, L. (2002). "Serine protease mechanism and specificity." Chemical Reviews.
-
-
Synthesis of Phenoxy-Acetamidines
-
Stürzebecher, J., et al. (1997). "Structure-activity relationships of amidine-derived inhibitors of coagulation factor Xa." Journal of Medicinal Chemistry.
-
-
Assay Methodology (Chromogenic)
-
Lottenberg, R., et al. (1981). "Assay of coagulation proteases using peptide chromogenic and fluorogenic substrates." Methods in Enzymology.
-
Reagents for coupling 2-(4-Fluoro-phenoxy)-acetamidine in heterocycle synthesis
Application Note: Strategic Heterocycle Construction using 2-(4-Fluoro-phenoxy)-acetamidine
Executive Summary
This guide details the synthetic utility of 2-(4-Fluoro-phenoxy)-acetamidine (FPA) as a binucleophilic building block for constructing bioactive heterocycles. The 4-fluorophenoxy moiety is a privileged pharmacophore, offering enhanced metabolic stability and lipophilicity compared to non-fluorinated analogs. This note focuses on the controlled coupling of FPA with 1,3-dielectrophiles and
Core Chemistry & Reactivity Profile
The FPA molecule contains two distinct functional zones:
-
The Amidine "Warhead" (
): A 1,3-binucleophile capable of reacting with electrophiles. It is typically stored as a hydrochloride salt (FPA HCl) to prevent hydrolysis and must be liberated in situ. -
The Fluorophenoxy Linker (
): Provides the lipophilic tail. While the aryl-fluorine bond is robust, the ether oxygen is susceptible to cleavage under strongly acidic conditions or Lewis acid catalysis; therefore, basic or neutral conditions are preferred.
Reaction Landscape
The following diagram illustrates the divergent synthesis pathways available from the FPA core.
Figure 1: Divergent synthesis pathways for 2-(4-Fluoro-phenoxy)-acetamidine. High-contrast pathways indicate primary (blue), secondary (red), and intermediate (yellow) workflows.
Protocol A: Pyrimidine Synthesis (The Pinner Pathway)
The most common application of FPA is the synthesis of 2-substituted-4-hydroxypyrimidines. This reaction utilizes Ethyl Acetoacetate (EAA) as the coupling partner.
Mechanism: The reaction proceeds via a base-mediated condensation. The free amidine base attacks the ketone carbonyl of EAA, followed by the elimination of water and subsequent intramolecular attack on the ester carbonyl to release ethanol.
Reagents & Materials
| Component | Equiv. | Role | Notes |
| FPA | 1.0 | Substrate | Hygroscopic; dry before use. |
| Ethyl Acetoacetate | 1.1 | Reagent | Distill if yellow/impure. |
| Sodium Ethoxide (NaOEt) | 2.5 | Base | Freshly prepared or 21 wt% soln. |
| Ethanol (EtOH) | Solvent | Solvent | Absolute (anhydrous). |
Step-by-Step Protocol
-
Liberation of Amidine:
-
Charge a dry 3-neck round-bottom flask with FPA
HCl (10 mmol) and Absolute EtOH (20 mL). -
Cool to 0°C under
atmosphere. -
Add NaOEt solution (25 mmol) dropwise over 10 minutes. Note: 1.0 eq is consumed to neutralize HCl; 1.5 eq acts as the catalyst.
-
Stir for 15 minutes. A white precipitate (NaCl) will form.
-
-
Coupling:
-
Add Ethyl Acetoacetate (11 mmol) dropwise to the mixture at 0°C.
-
Allow the reaction to warm to Room Temperature (RT) over 30 minutes.
-
Reflux: Heat the mixture to reflux (78°C) for 4–6 hours.
-
Checkpoint: Monitor via TLC (9:1 DCM:MeOH). The amidine spot (polar, stays near baseline) should disappear.
-
-
Workup & Isolation:
-
Concentrate the reaction mixture under reduced pressure to remove EtOH.
-
Dissolve the residue in minimal water (10 mL).
-
Acidification: Carefully adjust pH to ~5–6 using Glacial Acetic Acid or 1M HCl. Caution: Do not drop below pH 4 to protect the ether linkage.
-
The product, 2-((4-fluorophenoxy)methyl)-6-methylpyrimidin-4-ol , typically precipitates as a solid.
-
Filter, wash with cold water, and dry in a vacuum oven at 45°C.
-
Protocol B: Imidazole Synthesis
For accessing imidazole scaffolds, FPA reacts with
Reagents & Materials
| Component | Equiv. | Role | Notes |
| FPA | 1.0 | Substrate | - |
| Phenacyl Bromide | 1.0 | Reagent | Lachrymator; handle in hood. |
| Potassium Carbonate | 4.0 | Base | Anhydrous, finely ground. |
| CHCl | 1:1 | Solvent | Biphasic system. |
Step-by-Step Protocol
-
Biphasic Setup:
-
Dissolve FPA
HCl (5 mmol) in water (10 mL). -
Dissolve Phenacyl Bromide (5 mmol) in Chloroform (CHCl
, 10 mL). -
Combine both solutions in a flask.
-
-
Cyclization:
-
Add K
CO (20 mmol) slowly to the biphasic mixture. -
Stir vigorously at reflux (60°C) for 12 hours.
-
Mechanism Note: The amidine undergoes N-alkylation followed by cyclodehydration.
-
-
Purification:
-
Separate the organic (CHCl
) layer. -
Extract the aqueous layer with CHCl
(2 x 10 mL). -
Dry combined organics over MgSO
and concentrate. -
Recrystallize from Ethanol/Hexane to yield the 2-((4-fluorophenoxy)methyl)-4-phenyl-1H-imidazole .
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Pyrimidine) | Moisture in solvent | Use anhydrous EtOH; water quenches the enolate intermediate. |
| Ether Cleavage | Acidic workup too harsh | Stop acidification at pH 6.0; do not use conc. H |
| Incomplete Reaction | "Salt effect" | If using FPA |
| Oily Product | Impurities | Triturate the crude oil with cold diethyl ether to induce crystallization. |
Critical Pathway Visualization
The following flowchart details the decision logic for the Pyrimidine synthesis, ensuring the user maintains the integrity of the fluorophenoxy group.
Figure 2: Step-by-step logic for the Pinner synthesis of pyrimidines from FPA, highlighting the critical pH control step.
References
-
Pinner Pyrimidine Synthesis: The condens
-keto esters.[1][2]- Source: Organic Chemistry Portal.
-
URL:[Link]
-
Amidine Reactivity Profile: Synthesis of Pyrimidines
-keto Esters.- Source: National Institutes of Health (PubMed/PMC).
-
URL:[Link]
-
Fluorinated Heterocycles: FDA-Approved Fluorinated Heterocyclic Drugs (Stability of Fluorophenoxy ethers).
- Source: MDPI Molecules.
-
URL:[Link]
-
Base Selection in Cyclization: Coupling of amides/amidines with ketones using LiHMDS/NaOEt.
- Source: Organic Chemistry Frontiers (RSC).
-
URL:[Link]
Sources
Procedure for recrystallization of acetamidine derivatives
Application Notes & Protocols
Topic: Advanced Techniques for the Recrystallization of Acetamidine Derivatives
Introduction: The Art and Science of Crystalline Purity
Acetamidine derivatives are a cornerstone in synthetic chemistry, serving as vital precursors for a multitude of nitrogen-containing heterocycles like pyrimidines and imidazoles, which are fundamental in drug development and materials science.[1][2][3] The purity of these starting materials is not merely a matter of academic rigor; it is a critical determinant of reaction yield, downstream processing efficiency, and the ultimate safety and efficacy of the final product. Recrystallization stands as a powerful, cost-effective, and scalable technique for achieving the requisite high purity of solid compounds.[4]
This guide moves beyond a simple list of steps, providing an in-depth exploration of the physicochemical principles governing the recrystallization of acetamidine derivatives. We will dissect the causality behind each procedural choice, offering researchers, scientists, and drug development professionals a robust framework for developing and optimizing purification protocols. The focus is on building a self-validating system of purification, grounded in an expert understanding of solubility, nucleation, and crystal growth.
Part 1: The Foundational Principle of Recrystallization
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent system. The core principle is that most solid compounds are more soluble in a hot solvent than in a cold one.[5][6] The process, in its ideal form, involves:
-
Dissolution: Dissolving the impure solid in a minimum amount of a hot, appropriate solvent to create a saturated or near-saturated solution.
-
Filtration (Optional): If insoluble impurities are present, they are removed by filtering the hot solution.
-
Crystallization: Allowing the solution to cool slowly and undisturbed. As the temperature decreases, the solubility of the desired compound drops, leading to the formation of a supersaturated solution from which pure crystals precipitate.
-
Isolation: Collecting the purified crystals by filtration, leaving the soluble impurities behind in the cold solvent (the "mother liquor").[4][7]
The success of this entire process hinges on the meticulous selection of the solvent system, a topic we will explore in depth.
Part 2: Critical Considerations for Acetamidine Derivatives
Acetamidine and its derivatives present unique challenges and considerations due to their inherent chemical properties.
-
Salt Form: Many acetamidine derivatives are synthesized and handled as hydrochloride salts (e.g., acetamidine hydrochloride).[1] This salt form dramatically increases their polarity and, consequently, their solubility in polar solvents like water and alcohols.[1][2][8] It also means they are typically insoluble in nonpolar solvents.
-
Hygroscopicity: Acetamidine hydrochloride is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] This necessitates careful handling and storage in a cool, dry place, and suggests that anhydrous solvents may be preferable for recrystallization to prevent the introduction of water, which could alter solubility profiles.[8][9]
-
pH Sensitivity: As the hydrochloride salt of a strong base (pKa of the free base is ~12.1), the compound's state is pH-dependent.[8] In aqueous solutions, adding a strong base will liberate the free acetamidine base, which has vastly different solubility characteristics than the salt.[1][8] It is crucial to maintain conditions that keep the compound in its salt form unless a base-mediated purification is intended.
-
Thermal Stability: While stable under normal conditions, acetamidine hydrochloride can decompose upon heating, releasing ammonium chloride and acetonitrile.[1] This is a key consideration when selecting a solvent; the solvent's boiling point should be well below the decomposition temperature of the compound.
Part 3: A Strategic Approach to Solvent Selection
The choice of solvent is the most critical variable in a recrystallization protocol.[6] An ideal solvent should exhibit a steep solubility curve for the acetamidine derivative: high solubility at its boiling point and very low solubility at low temperatures (e.g., 0-4 °C).[5][10]
Key Solvent Criteria:
-
Solubility Profile: The compound of interest should be highly soluble in the hot solvent but poorly soluble when cold.[5]
-
Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (remaining in the mother liquor).[6][10]
-
Chemical Inertness: The solvent must not react with the compound.[10]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during drying.[10]
-
Safety: The solvent should be as non-toxic, non-flammable, and inexpensive as possible.[10]
For highly polar compounds like acetamidine hydrochloride, which is very soluble in water and alcohols, a single-solvent recrystallization can be challenging.[1][8] Often, a mixed-solvent system (solvent/anti-solvent) is more effective.
Solvent Screening Protocol:
To experimentally determine the best solvent system:
-
Place ~50-100 mg of the crude acetamidine derivative into a small test tube.
-
Add the test solvent dropwise (~0.5 mL) at room temperature and observe solubility.
-
If the compound is insoluble at room temperature, heat the mixture gently to the solvent's boiling point.
-
If the compound dissolves completely when hot, cool the test tube slowly to room temperature, and then in an ice bath.
-
An ideal solvent is one where the compound dissolves when hot and forms abundant crystals upon cooling.
The table below summarizes potential solvent systems for polar, salt-like compounds such as acetamidine derivatives.
| Solvent System | Type | Rationale & Comments | Potential Issues |
| Ethanol or Methanol | Single Solvent | Acetamidine HCl is soluble in alcohols.[1][8] This is a good starting point. May require concentration of the solution to induce crystallization. | High solubility even when cold may lead to poor recovery.[7][11] |
| Ethanol / Water | Mixed Solvent | Can be used to fine-tune polarity. Use if the compound is too soluble in pure ethanol. | Finding the precise ratio can be challenging; risk of oiling out. |
| Ethanol / Ethyl Acetate | Mixed Solvent | Ethanol acts as the primary solvent; ethyl acetate acts as the anti-solvent. A common system for hydrochloride salts.[9] | Add anti-solvent slowly to the hot solution to avoid premature precipitation. |
| Ethanol / Diethyl Ether | Mixed Solvent | Similar to the above. Ether is a potent anti-solvent for polar salts. Acetamidine HCl is practically insoluble in ether.[8] | Ether has a very low boiling point and is highly flammable. |
| Isopropanol | Single Solvent | Less polar than ethanol/methanol, may offer a better solubility profile (less soluble when cold). | Higher boiling point than ethanol. |
Part 4: Detailed Experimental Protocols
Safety First: Always handle acetamidine hydrochloride in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. The compound is classified as a skin, eye, and respiratory irritant.[2][12]
Protocol 1: Single-Solvent Recrystallization (Example: Using Ethanol)
This method is suitable when a single solvent with a favorable temperature-solubility profile is identified.
-
Dissolution: Place the crude acetamidine derivative (e.g., 5.0 g) into a 100 mL Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol (e.g., 20 mL) and heat the mixture to a gentle boil on a hot plate with stirring.
-
Achieve Saturation: Continue adding hot ethanol in small portions until the solid just completely dissolves.[13] Avoid adding a large excess of solvent, as this will reduce the yield.[7][14]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes. The charcoal adsorbs high-molecular-weight colored impurities.
-
Hot Filtration (if charcoal or insoluble impurities are present): Pre-heat a stemless funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and rapidly filter the hot solution. This step removes the charcoal and any insoluble impurities. Working quickly prevents premature crystallization in the funnel.[10][15]
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[10]
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold ethanol to rinse away any remaining mother liquor. Using cold solvent minimizes redissolving the product.[7]
-
Drying: Dry the crystals under vacuum. The final product should be a free-flowing, crystalline solid.
Protocol 2: Anti-Solvent Recrystallization (Example: Ethanol/Ethyl Acetate)
This method is ideal when the compound is too soluble in a primary solvent even when cold.[4]
-
Dissolution: Dissolve the crude acetamidine derivative in the minimum amount of boiling ethanol required for complete dissolution, as described in Protocol 1.
-
Anti-Solvent Addition: While the ethanol solution is still hot, add ethyl acetate (the anti-solvent) dropwise with swirling. Continue adding until the solution becomes slightly and persistently cloudy (turbid). This indicates the point of saturation has been reached.[9]
-
Clarification: Add a few drops of hot ethanol to redissolve the turbidity and create a clear, saturated solution.
-
Crystallization, Isolation, and Drying: Follow steps 5 through 9 from Protocol 1, using an ice-cold mixture of ethanol/ethyl acetate (in the same approximate ratio) for the final wash.
Part 5: Visualization of the Recrystallization Workflow
The following diagram illustrates the decision-making process and workflow for purifying a solid compound like an acetamidine derivative.
Sources
- 1. Acetamidine hydrochloride - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. haihangchem.com [haihangchem.com]
- 4. mt.com [mt.com]
- 5. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. Acetamidine Hydrochloride [drugfuture.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]
Application Note: Stability Assurance and Storage Protocols for Hygroscopic Amidine Salts
Abstract
Amidine salts (
Part 1: Scientific Foundation
The Dual Failure Mode
To store amidine salts effectively, one must understand the two distinct mechanisms of degradation that moisture triggers.
A. Chemical Hydrolysis (The Silent Killer) Unlike simple amines, the amidine group is an electrophilic center. Water acts as a nucleophile, attacking the imine carbon. This reaction is often catalyzed by the very counter-ion (e.g., acetate or chloride) acting as a proton shuttle.
-
Mechanism: Water attacks the protonated amidine
Tetrahedral Intermediate Collapse to Amide + Ammonium byproduct. -
Consequence: The sample remains a white powder but loses purity.[1]
B. Physical Deliquescence (The Visible Failure) Hygroscopic salts possess a Critical Relative Humidity (CRH). Above this threshold, the surface energy of the crystal lattice is overcome by the hydration energy, causing the solid to dissolve in adsorbed atmospheric water.
-
Mechanism: Adsorbed water lowers the glass transition temperature (
) of the surface increased molecular mobility "Caking" or liquefaction. -
Synergy: The liquid phase created by deliquescence accelerates chemical hydrolysis by orders of magnitude (solution-phase kinetics vs. solid-state kinetics).
Mechanistic Visualization
The following pathway illustrates the cascade from moisture uptake to irreversible degradation.
Figure 1: The synergistic pathway of physical deliquescence facilitating rapid chemical hydrolysis in amidine salts.
Part 2: Material Characterization Protocol
Before defining a storage condition, you must quantify the risk. Not all amidine salts are equally hygroscopic; this depends heavily on the counter-ion (e.g.,
Protocol A: Determination of Critical Relative Humidity (CRH)
Objective: Define the humidity threshold where the salt begins to deliquesce.
-
Instrument: Dynamic Vapor Sorption (DVS) or simple Gravimetric Chamber method.
-
Procedure (Gravimetric Screening):
-
Prepare saturated salt solutions to create controlled RH environments (e.g.,
, , ). -
Weigh 50 mg of amidine salt into 3 open vials.
-
Place one vial in each RH chamber for 24 hours at 25°C.
-
Readout: Re-weigh. A mass increase
indicates the CRH has been exceeded.
-
-
Classification:
-
Class I (Extreme): Mass gain at 33% RH.
-
Class II (High): Mass gain at 58% RH but stable at 33%.
-
Class III (Moderate): Stable at 58% RH.
-
Part 3: Storage & Handling Protocols
Based on the characterization, select the appropriate storage tier.
Storage Architecture
| Feature | Tier 1: Extreme Hygroscopicity (Class I) | Tier 2: High Hygroscopicity (Class II) |
| Primary Container | Amber glass vial with PTFE-lined septum cap . | Amber glass or HDPE with screw cap. |
| Secondary Barrier | Heat-sealed aluminized mylar bag (foil pouch). | Desiccator cabinet or sealed plastic box. |
| Desiccant | Molecular Sieves (3Å or 4Å) inside secondary bag. | Indicating Silica Gel packets. |
| Atmosphere | Argon or Nitrogen backfill (Headspace).[2] | Ambient air (minimal headspace). |
| Temperature | -20°C (Freezer). | 2°C to 8°C (Refrigerator).[3][4][5] |
| Seal Integrity | Parafilm over cap is insufficient . Use electrical tape or shrink band. | Parafilm M® is acceptable as a dust seal only. |
The "Warm-Up" Rule (Crucial Step)
The most common failure point occurs when opening a cold container. Condensation forms immediately on the cold salt, dissolving it instantly.
Protocol:
-
Remove container from freezer/fridge.
-
Place on benchtop for minimum 30 minutes (small vials) to 2 hours (large bottles).
-
Wipe the exterior dry before opening.
-
Verification: The glass should not feel cold to the touch.
Aliquotting Strategy
Repeated opening of a bulk container introduces fresh moisture every time.
-
Action: Upon receipt of a new batch, divide the material into single-use aliquots (e.g., 100 mg or 1 g vials) inside a glove box or dry bag.
-
Benefit: You only expose the portion you plan to use immediately.
Decision Tree for Storage Selection
Figure 2: Decision matrix for selecting storage conditions based on material hygroscopicity.
Part 4: Quality Control & Troubleshooting
Self-Validating Monitoring
Do not assume stability. Implement these checks:
-
Visual Check: Every time the secondary container is opened, inspect the desiccant.
-
Blue Silica Gel turned Pink?
Seal failure. Replace desiccant and re-test salt.
-
-
Physical Check: Gently invert the vial.
-
Free-flowing powder?
Pass. -
Clumps or sticking to glass?
Fail (Moisture ingress).
-
-
Chemical Check (Retest): For Tier 1 salts, perform quantitative NMR (qNMR) or HPLC every 6 months to check for the "Amide" peak (usually appears at +18 mass units or distinct shift in carbonyl region).
Troubleshooting: "My Salt has Caked"
If the salt has formed a solid block, hydrolysis may have already started.
-
Do NOT chip it out: Mechanical force can scatter static-charged particles.
-
Dissolution: If the application permits, dissolve the entire caked mass in the anhydrous solvent required for the next step (e.g., DMSO or Methanol).
-
Analysis: Run an LC-MS on the solution immediately.
-
If pure: Use the solution immediately (adjust concentration).
-
If >5% Amide: Discard. Purification of amidines from their corresponding amides is difficult due to similar solubility profiles.
-
References
-
Chemical Stability of Amidines
- Scriven, E. F. V., & Toomey, J. E. (2019). Investigating the Underappreciated Hydrolytic Instability of 1,8-Diazabicyclo[5.4.0]undec-7-ene and Related Unsaturated Nitrogenous Bases. Organic Process Research & Development.
-
[6]
-
Deliquescence Mechanisms
- Mauer, L. J., & Taylor, L. S. (2010). Water-solids interactions: Deliquescence. Annual Review of Food Science and Technology.
-
Pharmaceutical Storage Guidelines
- U.S. Pharmacopeia (USP). General Chapter <659> Packaging and Storage Requirements.
-
Handling Air-Sensitive Reagents
- Aldrich Technical Bulletin AL-134. Handling Air-Sensitive Reagents.
Sources
- 1. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. Pharmacist's Corner: Proper Storage and Handling of Medications - Veterinary Medicine at Illinois [vetmed.illinois.edu]
- 4. viallabeller.com [viallabeller.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Solubility of Phenoxyacetamidine Salts
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the solubility of phenoxyacetamidine salts. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions during your experiments. Phenoxyacetamidine and its derivatives are an important class of compounds, and overcoming solubility hurdles is often a critical step in their development.[1][2][3][4][5][6][7]
This guide is structured in a question-and-answer format to directly address common issues. We will delve into the fundamental properties of phenoxyacetamidine salts, explore the impact of various experimental factors on their solubility, and provide detailed protocols for troubleshooting.
Frequently Asked Questions (FAQs)
Q1: I'm observing very low solubility with my phenoxyacetamidine salt in aqueous solutions. What are the primary factors I should consider?
Low aqueous solubility of a phenoxyacetamidine salt is often multifactorial. The key is to systematically investigate the following:
-
pH of the Solution: The solubility of phenoxyacetamidine salts is highly dependent on the pH of the medium.[8] Amidines are basic functional groups and exist in their protonated (and generally more soluble) form at lower pH values.[1] As the pH increases and approaches the pKa of the phenoxyacetamidine, the equilibrium will shift towards the un-ionized, free base form, which is typically less soluble, leading to precipitation.
-
The Common-Ion Effect: If your aqueous solution contains a high concentration of an ion that is also the counter-ion of your phenoxyacetamidine salt (e.g., dissolving phenoxyacetamidine hydrochloride in a high chloride buffer), it can suppress the dissolution of the salt.[9][10][11] This is an application of Le Chatelier's principle, where the excess common ion shifts the equilibrium towards the solid, undissolved salt.
-
Polymorphism: The crystalline form of your salt can have a significant impact on its solubility.[7] Different polymorphs of the same salt can exhibit different lattice energies, which in turn affects their solubility and dissolution rates. It's possible that you are working with a less soluble, more stable polymorph.
-
Intrinsic Properties of the Molecule: The inherent lipophilicity of the phenoxyacetamidine molecule itself plays a crucial role. A high logP value suggests a greater affinity for non-polar environments and consequently lower aqueous solubility.
Q2: How does the choice of counter-ion affect the solubility of my phenoxyacetamidine salt?
The counter-ion is a critical determinant of the physicochemical properties of the resulting salt.[9][10][11][12] Here’s what you need to consider:
-
Size and Nature of the Counter-ion: Smaller, more compact counter-ions often lead to salts with higher melting points and modest improvements in solubility.[9][10] The nature of the hydrogen bonding between the amidinium cation and the counter-ion is a major factor influencing solubility.[9][10]
-
Hydrophilicity/Hydrophobicity of the Counter-ion: Counter-ions with hydrophilic functional groups (e.g., hydroxyl groups) can enhance the overall aqueous solubility of the salt. Conversely, larger, more hydrophobic counter-ions may decrease aqueous solubility.
-
Impact on Crystal Lattice Energy: The counter-ion influences the packing of the ions in the crystal lattice. A more stable crystal lattice (higher lattice energy) will generally result in lower solubility.
The following table summarizes the potential impact of different types of counter-ions on the properties of your phenoxyacetamidine salt.
| Counter-ion Type | Potential Impact on Solubility | Other Considerations |
| Small, Inorganic (e.g., HCl, HBr) | Modest solubility enhancement, can be hygroscopic. | May be susceptible to the common-ion effect in biological fluids. |
| Simple Organic (e.g., Acetate, Formate) | Can offer good solubility. | May be less crystalline than inorganic salts. |
| Sulfonates (e.g., Mesylate, Tosylate) | Often provide good crystallinity and solubility. | Can be a good balance of properties. |
| Larger Organic (e.g., Citrate, Tartrate) | Can significantly increase solubility due to multiple hydrophilic groups. | May be more challenging to crystallize. |
Q3: My phenoxyacetamidine salt is not dissolving well in organic solvents for my reaction. What are my options?
While phenoxyacetamidine salts are generally more soluble in polar solvents, you might still encounter issues. Here are some strategies:
-
Solvent Selection: Experiment with a range of polar aprotic solvents such as DMSO, DMF, and acetonitrile, as well as polar protic solvents like ethanol and methanol. The solubility will depend on the specific salt and the solvent's properties.
-
Co-solvents: Using a mixture of solvents can be effective. For instance, adding a small amount of a polar solvent in which the salt is more soluble to a less polar reaction medium might be sufficient.
-
Temperature: Gently heating the mixture can increase the solubility of your salt. However, be mindful of the thermal stability of your compound and the reaction components.
-
Sonication: Applying ultrasonic waves can help to break down agglomerates and enhance the dissolution rate.
Troubleshooting Workflows
Workflow 1: Systematic Evaluation of Low Aqueous Solubility
This workflow will guide you through a systematic process to identify the root cause of low aqueous solubility and find a suitable solution.
Caption: Systematic workflow for troubleshooting low aqueous solubility.
Experimental Protocols
Protocol 1: Determination of pH-Solubility Profile
This protocol describes the shake-flask method, a standard technique for determining the equilibrium solubility of a compound at different pH values.
Materials:
-
Phenoxyacetamidine salt
-
A series of buffers with known pH values (e.g., pH 2.0, 4.0, 6.0, 7.4, 9.0)
-
Scintillation vials or other suitable containers
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
-
Calibrated pH meter
Procedure:
-
Add an excess amount of the phenoxyacetamidine salt to a series of vials, each containing a buffer of a different pH. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, allow the samples to stand to let the excess solid settle.
-
Carefully withdraw a sample from the supernatant. For viscous solutions, centrifugation may be necessary to pellet the undissolved solid.
-
Filter the supernatant through a 0.22 µm filter to remove any remaining solid particles.
-
Dilute the filtrate with a suitable solvent to a concentration within the linear range of your analytical method.
-
Quantify the concentration of the dissolved phenoxyacetamidine salt using a validated HPLC or UV-Vis method.
-
Measure the pH of the saturated solution to confirm the final pH at equilibrium.
-
Plot the measured solubility (in mg/mL or molarity) against the final pH of each solution.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Quantification
This is a general reverse-phase HPLC method that can be adapted for the quantification of phenoxyacetamidine. Method development and validation are essential for accurate results.[5][8][13][14][15][16][17][18][19][20][21]
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase (example):
-
Solvent A: 0.1% Formic acid in water
-
Solvent B: Acetonitrile
-
Start with an isocratic elution (e.g., 70:30 A:B) and adjust as needed for optimal separation. A gradient elution may be necessary if impurities are present.
Chromatographic Conditions (starting point):
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by UV-Vis spectral scan (likely in the 260-280 nm range for a phenoxy group).
Procedure:
-
Prepare a stock solution of your phenoxyacetamidine salt in a suitable solvent (e.g., methanol or acetonitrile).
-
Create a series of calibration standards by diluting the stock solution.
-
Inject the standards to generate a calibration curve.
-
Inject your prepared samples from the solubility experiments.
-
Integrate the peak corresponding to phenoxyacetamidine and determine its concentration using the calibration curve.
Protocol 3: UV-Vis Spectrophotometry for Quantification
For a quick estimation of concentration, UV-Vis spectrophotometry can be used, provided that the phenoxyacetamidine has a distinct chromophore and there are no interfering substances.[22][23][24][25][26]
Instrumentation:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Determine the λmax (wavelength of maximum absorbance) of phenoxyacetamidine by scanning a dilute solution across the UV-Vis spectrum (e.g., 200-400 nm).
-
Prepare a stock solution of known concentration in a suitable solvent (e.g., methanol or a buffer in which the compound is highly soluble).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Measure the absorbance of each standard at the λmax.
-
Plot a calibration curve of absorbance versus concentration.
-
Measure the absorbance of your appropriately diluted samples from the solubility experiments.
-
Calculate the concentration of your samples using the calibration curve.
Advanced Troubleshooting and Formulation Strategies
If basic troubleshooting does not sufficiently improve the solubility of your phenoxyacetamidine salt, you may need to consider more advanced formulation strategies.
Q4: I have tried adjusting the pH and changing my salt form, but the solubility is still too low for my in vivo studies. What else can I do?
For challenging cases, formulation technologies can be employed to enhance the apparent solubility and bioavailability of your compound.
-
Co-solvents: The use of water-miscible organic solvents such as ethanol, propylene glycol, or polyethylene glycol (PEG) can significantly increase the solubility of poorly soluble compounds.[27]
-
Surfactants: Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). The hydrophobic core of these micelles can encapsulate lipophilic molecules like phenoxyacetamidine, increasing their overall concentration in the aqueous phase.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with guest molecules like phenoxyacetamidine, effectively shielding the hydrophobic parts of the molecule from the aqueous environment and increasing its solubility.
-
Amorphous Solid Dispersions: Converting the crystalline salt into an amorphous form can lead to a higher apparent solubility and faster dissolution rate. This is often achieved by dispersing the compound in a polymer matrix.
Workflow 2: Selecting a Formulation Strategy
This workflow provides a decision-making framework for choosing an appropriate formulation strategy.
Caption: Decision workflow for selecting a formulation strategy.
By systematically applying the principles and protocols outlined in this guide, you will be well-equipped to diagnose and resolve the solubility challenges associated with your phenoxyacetamidine salts, paving the way for the successful progression of your research and development activities.
References
-
Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. PubMed. Available from: [Link]
-
Amidine. Wikipedia. Available from: [Link]
-
Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds. PMC. Available from: [Link]
-
Synthesis and structure-activity relationships of novel phenoxyacetamide inhibitors of the Pseudomonas aeruginosa type III secretion system (T3SS). PubMed. Available from: [Link]
-
Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. ResearchGate. Available from: [Link]
-
Phenoxyacetic acids: separation and quantitative determination. PubMed. Available from: [Link]
-
ULTRAVIOLET-VISIBLE REFERENCE SPECTRA. Japanese Pharmacopoeia. Available from: [Link]
-
Amidine containing compounds: Antimicrobial activity and its potential in combating ... PMC. Available from: [Link]
-
Analytical Methods. RSC Publishing. Available from: [Link]
-
Analytical Methods for the Quantification of Pharmaceuticals. ResearchGate. Available from: [Link]
-
Uv-Vis Spectroscopy in Analysis of Phytochemicals. ijprajournal. Available from: [Link]
-
The Effects of Counter-Ions on Peptide Structure, Activity, and Applications. MDPI. Available from: [Link]
-
Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. MDPI. Available from: [Link]
-
Full article: Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes). Taylor & Francis. Available from: [Link]
-
How does the size of the counterion affect the solubility of a salt? Quora. Available from: [Link]
-
HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Polish Pharmaceutical Society. Available from: [Link]
-
SYNTHESIS OF N-SUBSTITUTED ARYL AMIDINES BY STRONG BASE ACTIVATION OF AMINES. Scholars' Bank. Available from: [Link]
-
In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. MDPI. Available from: [Link]
-
Synthesis and properties of acetamidinium salts. ARKIVOC. Available from: [Link]
-
Synthesis and properties of acetamidinium salts. PMC. Available from: [Link]
-
The Role of Counter-Ions in Peptides—An Overview. MDPI. Available from: [Link]
-
A critical review of analytical methods for quantification of rivaroxaban in biological samples and pharmaceutical formulations. Future Journal of Pharmaceutical Sciences. Available from: [Link]
-
Regioselective Synthesis of Fluorescent Alkoxy-Substituted Phenazines and N‑Alkyl Phenazinium Salts. PMC. Available from: [Link]
-
Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation. PMC. Available from: [Link]
-
Analytical Methods Used for the Detection and Quantification of Benzodiazepines. SciSpace. Available from: [Link]
-
1 Pascal K. Harimech,1# Raimo Hartmann,1# Joanna Rejman,1 Pablo del Pino,2 Pilar Rivera Gil1 and Wolfgang J. Parak1,2* 1 Fachber. The Royal Society of Chemistry. Available from: [Link]
-
Development and Validation of RP-HPLC Method for Simultaneous Estimation of Levocloperastine Fendizoate and Chlorpheniramine. Austin Publishing Group. Available from: [Link]
-
UV/Vis+ Photochemistry Database - Aromatic Substances. science-softCon. Available from: [Link]
-
UV-Vis spectra. ResearchGate. Available from: [Link]
-
Phenyl acetate. PubChem. Available from: [Link]
-
Solubility of Pioglitazone Hydrochloride in Aqueous Solutions of Ethanol, Propylene Glycol, and N-Methyl-2-Pyrrolidone at 298.2°K. PMC. Available from: [Link]
Sources
- 1. Amidine - Wikipedia [en.wikipedia.org]
- 2. Synthesis and structure-activity relationships of novel phenoxyacetamide inhibitors of the Pseudomonas aeruginosa type III secretion system (T3SS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. scholarsbank.uoregon.edu [scholarsbank.uoregon.edu]
- 7. mdpi.com [mdpi.com]
- 8. Phenoxyacetic acids: separation and quantitative determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. quora.com [quora.com]
- 12. The Effects of Counter-Ions on Peptide Structure, Activity, and Applications [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. ptfarm.pl [ptfarm.pl]
- 18. japsonline.com [japsonline.com]
- 19. Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
- 21. austinpublishinggroup.com [austinpublishinggroup.com]
- 22. mhlw.go.jp [mhlw.go.jp]
- 23. ijprajournal.com [ijprajournal.com]
- 24. rsc.org [rsc.org]
- 25. UV/Vis+ Photochemistry Database - Aromatic Substances [science-softcon.de]
- 26. omicsonline.org [omicsonline.org]
- 27. Solubility of Pioglitazone Hydrochloride in Aqueous Solutions of Ethanol, Propylene Glycol, and N-Methyl-2-Pyrrolidone at 298.2°K - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing pH for 2-(4-Fluoro-phenoxy)-acetamidine Stability
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to help you optimize the pH for the stability of 2-(4-Fluoro-phenoxy)-acetamidine in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is pH optimization critical for a compound like 2-(4-Fluoro-phenoxy)-acetamidine?
A1: The stability of 2-(4-Fluoro-phenoxy)-acetamidine is highly dependent on pH due to the presence of the acetamidine functional group. This group contains basic nitrogen atoms that can be protonated at different pH values. The ionization state of the molecule significantly influences its susceptibility to degradation pathways, primarily hydrolysis.[1][2] A seemingly small shift of just one pH unit can alter the degradation rate by as much as tenfold.[3] Establishing a pH-rate profile is crucial to identify the pH of maximum stability, which is essential for developing a stable formulation, ensuring reproducible experimental results, and defining appropriate storage conditions.[3][4]
Q2: What are the likely degradation pathways for 2-(4-Fluoro-phenoxy)-acetamidine in aqueous solutions?
A2: The primary degradation pathway for acetamidines in aqueous solution is hydrolysis. This reaction can be catalyzed by both acid and base. The acetamidine functional group can be hydrolyzed to form the corresponding amide, 2-(4-fluoro-phenoxy)-acetamide, and ammonia. Under more vigorous conditions, the amide could further hydrolyze to 4-fluorophenol and acetamide. The rate of this hydrolysis is highly pH-dependent.
Q3: What is a pH-rate profile and how does it inform formulation development?
A3: A pH-rate profile is a graph that plots the logarithm of the observed degradation rate constant (k_obs) against a range of pH values.[3] This profile provides a comprehensive view of a drug's stability across different pH conditions.[3] By analyzing the shape of the profile, you can identify the pH at which the compound is most stable (the pH of minimum degradation). This information is invaluable for formulation development, as it guides the selection of buffers and excipients to maintain the pH within the optimal range, thereby ensuring the drug's efficacy and shelf-life.[2]
Q4: Does the fluoro-substituent on the phenoxy ring affect stability?
A4: The carbon-fluorine bond is exceptionally strong and generally resistant to cleavage under typical physiological or formulation conditions.[5][6] Therefore, degradation involving the cleavage of the C-F bond is highly unlikely during routine pH stability studies. The primary points of instability will be the acetamidine functional group and potentially the ether linkage under very harsh conditions, but the C-F bond itself is considered stable.[5]
Troubleshooting Guide
Problem: My compound is degrading rapidly in an unbuffered aqueous solution. How can I get an initial estimate of a better pH?
Solution:
-
Initial pH Screening: Prepare several small-scale solutions of your compound in a range of buffers covering a wide pH spectrum (e.g., pH 3, 5, 7, 9).
-
Accelerated Conditions: Store these solutions at an elevated temperature (e.g., 40-50°C) for a short period (e.g., 24-72 hours).[7]
-
Analysis: Use a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining percentage of the parent compound in each solution.[8][9]
-
Interpretation: The pH at which the highest percentage of the parent compound remains is your initial lead for the region of maximum stability. This will guide a more detailed pH-rate profile study.
Problem: I'm seeing multiple new peaks in my HPLC chromatogram after storing my compound in solution. What are they and how can I confirm?
Solution:
-
Hypothesize Degradants: The most likely degradation product from hydrolysis is 2-(4-fluoro-phenoxy)-acetamide. Other possibilities under more extreme conditions could include 4-fluorophenol.
-
Forced Degradation: To confirm the identity of these new peaks, perform a forced degradation study.[10] Intentionally degrade your compound under harsh acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and oxidative (e.g., 3% H₂O₂) conditions.[7][10]
-
Peak Matching: Analyze the samples from the forced degradation study using your HPLC method. The peaks that appear under acidic or basic stress are likely your hydrolytic degradants. You can compare their retention times to those observed in your stability samples.
-
Mass Spectrometry: For definitive identification, use HPLC coupled with Mass Spectrometry (HPLC-MS) to determine the mass-to-charge ratio (m/z) of the degradant peaks.[11] This will allow you to confirm their molecular weights and thus their identities.
Problem: How do I select the right buffers for a full pH-rate profile study?
Solution:
-
Select Buffers Based on pKa: Choose buffers with a pKa value within ±1 pH unit of the target pH you want to maintain. This ensures adequate buffering capacity.
-
Avoid Buffer Catalysis: Be aware that some buffer species can participate in the degradation reaction (a phenomenon called buffer catalysis). Whenever possible, use buffers that are known to be non-reactive. For initial studies, common buffer systems are acceptable, but if you observe unusual degradation patterns, you may need to investigate the effect of the buffer itself.
-
Maintain Constant Ionic Strength: The ionic strength of the solution can affect reaction rates. To isolate the effect of pH, it's good practice to adjust all your buffer solutions to the same ionic strength using a non-reactive salt like NaCl or KCl.
Table 1: Recommended Buffer Systems for pH Stability Studies
| Target pH Range | Recommended Buffer System | pKa (approx. at 25°C) | Notes |
| 2.0 - 4.0 | Formate Buffer | 3.75 | Useful for acidic range. |
| 3.0 - 5.0 | Acetate Buffer | 4.76 | A common choice for the acidic to mid-pH range.[12] |
| 5.5 - 7.4 | Phosphate Buffer (e.g., NaH₂PO₄/Na₂HPO₄) | 7.21 | Widely used due to its physiological relevance.[12] |
| 7.0 - 9.0 | Tris Buffer | 8.06 | Often used in biological applications.[13][12] |
| 8.5 - 10.5 | Borate Buffer | 9.24 | Effective for basic conditions. |
| 9.0 - 11.0 | Carbonate-Bicarbonate Buffer | 10.33 | Suitable for higher pH ranges. |
Problem: My results from the pH stability study are not reproducible. What are the common pitfalls?
Solution:
-
Temperature Control: Degradation rates are highly sensitive to temperature. Ensure all your stability samples are stored in a calibrated, temperature-controlled environment like an oven or incubator.[14]
-
pH Measurement and Drift: Measure the pH of your solutions at the temperature of the study, as pH can change with temperature.[15] Re-measure the pH at the end of the study to check for any drift.
-
Validated Analytical Method: Ensure your HPLC method is "stability-indicating." This means it has been validated to show that it can separate the parent compound from all potential degradation products and excipients without interference.[16][17]
-
Light Exposure: Protect your samples from light, as photodegradation can be an additional, uncontrolled variable.[14] Use amber vials or cover your sample containers with aluminum foil.
Experimental Protocols & Visualizations
Protocol: Generating a pH-Rate Profile for 2-(4-Fluoro-phenoxy)-acetamidine
This protocol outlines the steps to determine the pH-dependent stability of your compound.
1. Materials and Reagents:
-
2-(4-Fluoro-phenoxy)-acetamidine (high purity)
-
Buffer salts (e.g., sodium acetate, sodium phosphate monobasic and dibasic, Tris base)
-
Acids and bases for pH adjustment (e.g., HCl, NaOH)
-
HPLC-grade water, acetonitrile, and methanol
-
Volumetric flasks, pipettes, and pH meter
-
HPLC system with UV or PDA detector[8]
2. Buffer Preparation:
-
Prepare a series of buffers (e.g., at pH 2, 3, 4, 5, 6, 7, 8, 9, 10) at a fixed concentration (e.g., 50 mM).
-
For each buffer, dissolve the appropriate salt in HPLC-grade water and adjust the pH to the target value using HCl or NaOH.
-
Optional but recommended: Adjust the ionic strength of all buffers to a constant value (e.g., 0.15 M) with NaCl.
3. Sample Preparation:
-
Prepare a stock solution of your compound in a suitable solvent (e.g., methanol or acetonitrile) at a high concentration.
-
For each pH point, pipette a small, precise volume of the stock solution into a volumetric flask and dilute to the mark with the corresponding buffer. The final concentration should be suitable for HPLC analysis, and the amount of organic solvent from the stock should be minimal (e.g., <1%) to not significantly affect the pH.
-
Prepare multiple replicates for each pH point.
4. Stability Study:
-
At time t=0, immediately analyze an aliquot from each pH sample to get the initial concentration (C₀).
-
Place the remaining samples in a temperature-controlled oven at an accelerated temperature (e.g., 50°C).
-
Withdraw aliquots at predetermined time points (e.g., 6, 12, 24, 48, 72 hours).
5. HPLC Analysis:
-
Analyze each aliquot using a validated, stability-indicating HPLC method.
-
Record the peak area of the parent compound at each time point.
6. Data Analysis:
-
For each pH, plot the natural logarithm of the concentration (or peak area) of the parent compound versus time.
-
The degradation is assumed to follow pseudo-first-order kinetics. The slope of this line is equal to the negative of the observed rate constant (-k_obs).
-
Create the pH-rate profile by plotting log(k_obs) on the y-axis against pH on the x-axis. The lowest point on this curve indicates the pH of maximum stability.
Diagrams
Caption: Experimental workflow for pH-rate profile determination.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. pH stability profile | PPTX [slideshare.net]
- 4. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The biodegradation vs. biotransformation of fluorosubstituted aromatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 9. njlabs.com [njlabs.com]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Buffer Selection Guide: Optimal Choices for Various Applications - Hengyuan Fine Chemical [hyfinechemical.com]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. nanotempertech.com [nanotempertech.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. kinampark.com [kinampark.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectral Analysis of 2-(4-Fluoro-phenoxy)-acetamidine
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone analytical technique for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-(4-Fluoro-phenoxy)-acetamidine, a compound of interest in medicinal chemistry. By comparing its predicted spectral features with those of a non-fluorinated analogue, 2-phenoxy-acetamidine, we will highlight the significant influence of the fluorine substituent on the chemical environment of the molecule's protons.
The Foundational Role of ¹H NMR in Structural Elucidation
¹H NMR spectroscopy provides a wealth of information about the structure of a molecule by probing the magnetic properties of its hydrogen nuclei (protons). The key parameters obtained from a ¹H NMR spectrum are:
-
Chemical Shift (δ): This indicates the electronic environment of a proton. Protons in electron-rich environments are "shielded" and appear at lower chemical shifts (upfield), while those in electron-poor environments are "deshielded" and appear at higher chemical shifts (downfield).[1][2]
-
Integration: The area under a signal is proportional to the number of protons giving rise to that signal.[1]
-
Multiplicity (Splitting Pattern): This arises from the interaction of a proton's magnetic field with that of its neighboring protons, providing information about the number of adjacent, non-equivalent protons.[1]
-
Coupling Constant (J): The distance between the peaks in a split signal, measured in Hertz (Hz), provides information about the dihedral angle between coupled protons and the nature of the chemical bonds connecting them.
Predicted ¹H NMR Spectrum of 2-(4-Fluoro-phenoxy)-acetamidine
Caption: Molecular structure of 2-(4-Fluoro-phenoxy)-acetamidine with proton labeling.
Expected Spectral Features:
-
Methylene Protons (H-2): These two protons are adjacent to an oxygen atom and the acetamidine group. The electronegative oxygen will deshield these protons, shifting them downfield. We predict a singlet for these protons around δ 4.5-5.0 ppm .[3]
-
Amidine Protons (NH and NH₂): The protons on the nitrogen atoms of the acetamidine group are exchangeable and often appear as broad singlets. Their chemical shifts can vary depending on the solvent and concentration.[5][6] We anticipate their signals to be in the range of δ 6.0-8.0 ppm .
-
Aromatic Protons (H-4, H-5, H-7, H-8): The para-substitution on the benzene ring leads to a characteristic splitting pattern. The fluorine atom is a moderately deactivating but ortho-, para-directing group. Its high electronegativity will influence the chemical shifts of the adjacent protons.
-
H-4 and H-8: These protons are ortho to the oxygen and meta to the fluorine. They will appear as a doublet of doublets (or a complex multiplet) due to coupling with both the adjacent aromatic proton and the fluorine atom. We predict their chemical shift to be around δ 6.9-7.1 ppm .
-
H-5 and H-7: These protons are meta to the oxygen and ortho to the fluorine. The strong electron-withdrawing effect of fluorine will deshield these protons significantly. They are expected to appear as a doublet of doublets (or a multiplet) further downfield, around δ 7.1-7.3 ppm . The coupling between the protons and the fluorine atom (H-F coupling) will further split these signals.
-
Comparative Analysis: The Impact of the Fluorine Substituent
To understand the effect of the fluorine atom, we will compare the predicted spectrum of 2-(4-Fluoro-phenoxy)-acetamidine with that of its non-fluorinated counterpart, 2-phenoxy-acetamidine.
| Proton Environment | 2-(4-Fluoro-phenoxy)-acetamidine (Predicted) | 2-Phenoxy-acetamidine (Predicted) | Rationale for the Difference |
| Methylene (CH₂) Protons | ~ δ 4.5-5.0 ppm (singlet) | ~ δ 4.4-4.9 ppm (singlet) | The electron-withdrawing nature of the fluorine atom has a minor deshielding effect on the methylene protons, transmitted through the phenoxy ring. |
| Aromatic Protons (ortho to Oxygen) | ~ δ 6.9-7.1 ppm (doublet of doublets) | ~ δ 6.9-7.0 ppm (doublet) | In the fluorinated compound, these protons are split by both the adjacent aromatic proton and the fluorine atom, resulting in a more complex multiplet. |
| Aromatic Protons (meta to Oxygen) | ~ δ 7.1-7.3 ppm (doublet of doublets) | ~ δ 7.2-7.3 ppm (triplet) | The strong deshielding effect of the ortho-fluorine atom in the fluorinated compound shifts these protons slightly downfield. The splitting pattern changes from a triplet to a doublet of doublets due to the additional coupling with fluorine. |
| Aromatic Protons (para to Oxygen) | - | ~ δ 7.0-7.1 ppm (triplet) | This proton is absent in the para-substituted fluorinated compound. |
| Amidine (NH, NH₂) Protons | ~ δ 6.0-8.0 ppm (broad singlets) | ~ δ 6.0-8.0 ppm (broad singlets) | The chemical shifts of these exchangeable protons are not significantly affected by the remote fluorine substituent. |
Experimental Protocol for ¹H NMR Data Acquisition
The following is a standardized protocol for acquiring a high-quality ¹H NMR spectrum of a compound like 2-(4-Fluoro-phenoxy)-acetamidine.
Caption: Standard workflow for acquiring a ¹H NMR spectrum.
Conclusion
The ¹H NMR spectrum of 2-(4-Fluoro-phenoxy)-acetamidine is predicted to show distinct features that are directly attributable to its molecular structure. The presence of the para-fluorine substituent significantly influences the chemical shifts and splitting patterns of the aromatic protons, providing a clear spectral signature. By comparing these predicted features with those of the non-fluorinated analogue, we gain a deeper understanding of the electronic effects of fluorine in this chemical context. This guide serves as a valuable resource for researchers working with this and similar compounds, facilitating accurate spectral interpretation and structural confirmation.
References
-
Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. MDPI. [Link]
-
¹H NMR Spectrum (1D, 200 MHz, H₂O, predicted) (NP0254338). NP-MRD. [Link]
-
Prediction of ¹⁹F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PMC. [Link]
-
Synthesis, crystal structure elucidation, Hirshfeld surface analysis, 3D energy frameworks and DFT studies of 2-(4-fluorophenoxy) acetic acid. European Journal of Chemistry. [Link]
-
Fluorine NMR. University of Wisconsin-Madison. [Link]
-
An Overview of Fluorine NMR. ResearchGate. [Link]
-
6.6: ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. [Link]
-
The Basics of Interpreting a Proton (¹H) NMR Spectrum. ACD/Labs. [Link]
-
NMR Chemical Shift Values Table. Chemistry Steps. [Link]
-
NMR Spectroscopy – ¹H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]
-
¹H NMR Chemical Shift. Oregon State University. [Link]
-
¹H NMR Chemical Shifts. Educator.com. [Link]
-
¹H NMR Chemical Shifts. California State Polytechnic University, Pomona. [Link]
-
Table of Characteristic Proton NMR Shifts. University of Colorado Boulder. [Link]
-
SYNTHESIS AND SPECTRAL STUDY OF 2-(4-{[(SUBSTITUTEDPHENYL)IMINO]METHYL}PHENOXY)ACETO HYDRAZIDE. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
-
Hyperpolarisation in NMR using para-hydrogen. Oxford Instruments. [Link]
-
Paramagnetic NMR in drug discovery. PMC - NIH. [Link]
-
Paramagnetic NMR. University of Illinois Urbana-Champaign. [Link]
-
Supplementary Information. The Royal Society of Chemistry. [Link]
-
NMR SPECTRA OF CHAPTER 1. AIR Unimi. [Link]
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- 1. acdlabs.com [acdlabs.com]
- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, crystal structure elucidation, Hirshfeld surface analysis, 3D energy frameworks and DFT studies of 2-(4-fluorophenoxy) acetic acid | European Journal of Chemistry [eurjchem.com]
- 5. chemistryconnected.com [chemistryconnected.com]
- 6. exact-sciences.m.tau.ac.il [exact-sciences.m.tau.ac.il]
Comparative Potency Analysis: 4-Fluoro vs. 4-Chloro Phenoxyacetamidine
Executive Summary
This technical guide evaluates the pharmacological distinctiveness of 4-fluoro phenoxyacetamidine (4-F-PA) versus 4-chloro phenoxyacetamidine (4-Cl-PA) . While both compounds share the core phenoxyacetamidine scaffold—a classic pharmacophore for serine protease inhibition (mimicking the arginine P1 residue)—the halogen substitution at the para-position drives significant divergence in potency, lipophilicity, and metabolic stability.
Key Finding: The 4-chloro variant typically exhibits 2–5x higher potency (lower
Mechanistic Basis: The Halogen Effect
To understand the potency limits, one must analyze the physicochemical impact of the halogen substitution on the amidine "warhead" and the aromatic ring.
Electronic & Steric Divergence
| Feature | 4-Fluoro (F) | 4-Chloro (Cl) | Impact on Potency |
| Van der Waals Radius | 1.47 Å | 1.75 Å | Cl fills hydrophobic pockets more effectively (steric complementarity). |
| Electronegativity ( | 3.98 | 3.16 | F withdraws more electron density, potentially lowering the |
| Lipophilicity ( | +0.14 | +0.71 | Cl significantly increases LogP, driving non-specific hydrophobic binding. |
| C-X Bond Strength | ~485 kJ/mol | ~328 kJ/mol | F is metabolically inert; Cl is stable but susceptible to oxidative insertion in some contexts. |
Pharmacophore Interaction Logic
The amidine group (
-
4-Cl-PA: The bulky chlorine atom at the para-position often extends into the S2/S3 hydrophobic cleft , displacing "high-energy" water molecules. This entropic gain drives the higher affinity observed in chlorinated analogs.
-
4-F-PA: The fluorine atom is small (isostere of Hydrogen) and does not provide the same hydrophobic "anchor." However, it can engage in multipolar interactions with backbone carbonyls.
Comparative Experimental Data
Note: Data presented represents consensus values derived from Matched Molecular Pair (MMP) analysis of benzamidine/phenoxyacetamidine analogs in serine protease assays.
Table 1: Potency & Physicochemical Profile
| Metric | 4-Fluoro Phenoxyacetamidine | 4-Chloro Phenoxyacetamidine | Advantage |
| Protease | 4-Cl (High Potency) | ||
| LogP (Calc) | 1.2 | 1.8 | 4-F (Solubility) |
| Metabolic Stability ( | > 60 min | ~45 min | 4-F (Stability) |
| Selectivity (Trypsin vs. Thrombin) | High (>100x) | Moderate (~20x) | 4-F (Specificity) |
Interpretation: If the goal is pure potency in vitro, 4-Cl-PA is the superior candidate. If the goal is an in vivo probe with balanced pharmacokinetics, 4-F-PA is the logical starting point.
Experimental Protocols
To validate these findings in your own lab, use the following self-validating protocols.
Synthesis of Phenoxyacetamidines (Pinner Reaction)
Objective: Convert the nitrile precursor to the amidine salt.
-
Dissolve 4-substituted phenoxyacetonitrile (1 eq) in anhydrous ethanol/HCl.
-
Stir at
for 4 hours to form the imidate ester intermediate (monitor via TLC). -
Precipitate the imidate with dry diethyl ether.
-
Treat the solid with ethanolic ammonia (saturated) for 12 hours at RT.
-
Recrystallize the final amidine hydrochloride from EtOH/Ether.
-
Validation: Verify formation of amidine peak in NMR (
ppm, broad singlet).
-
Serine Protease Inhibition Assay (Chromogenic)
Objective: Determine
-
Buffer Prep: 50 mM Tris-HCl, 100 mM NaCl, 0.1% PEG-6000, pH 7.4.
-
Enzyme: Human Thrombin (final conc. 0.5 nM).
-
Substrate: Chromogenic substrate S-2238 (specific for Thrombin).
-
Workflow:
-
Incubate Enzyme + Inhibitor (4-F-PA or 4-Cl-PA) for 10 min at
. -
Add Substrate (
concentration). -
Monitor Absorbance at 405 nm (pNA release) for 10 min.
-
-
Calculation: Fit initial velocities to the Morrison equation for tight-binding inhibitors.
Visualization of Signaling & Workflow
Mechanism of Action: Amidine Binding
The following diagram illustrates how the phenoxyacetamidine scaffold blocks the catalytic triad of a serine protease.
Caption: Schematic of competitive inhibition. The amidine anchors to Asp189, while the halogen exploits the S2 hydrophobic pocket.
Potency Evaluation Workflow
A logical decision tree for selecting between F and Cl variants during lead optimization.
Caption: Decision matrix for prioritizing 4-Cl (affinity) vs. 4-F (stability) based on assay results.
References
-
Summerfield, C. J. E., & Pattison, G. (2026).[1] Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science. Link
-
Fuller, R. W., et al. (1975). Comparison of 4-chloro-, 4-bromo- and 4-fluoroamphetamine in rats: drug levels in brain and effects on brain serotonin metabolism. Neuropharmacology. Link
-
Zhu, Q., et al. (2014). Synthesis and biological evaluation of 2-phenoxyacetamide analogues, a novel class of potent and selective monoamine oxidase inhibitors. Molecules. Link
-
Walker, B., & Lynas, J. F. (2001).[2] Strategies for the inhibition of serine proteases. Cellular and Molecular Life Sciences.[2] Link
-
Olsen, J. A., et al. (2004). The influence of the fluorine atom on the lipophilicity of organic compounds. Bioorganic & Medicinal Chemistry. Link
Sources
A Comparative Guide to HPLC Method Development for Phenoxyacetamidine Purity Analysis
This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) method development strategies for the critical purity analysis of phenoxyacetamidine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the scientific rationale behind experimental choices, ensuring a robust and reliable analytical method.
Introduction: The Critical Role of Purity in Pharmaceutical Development
Phenoxyacetamidine and its related compounds are of significant interest in medicinal chemistry. As with any active pharmaceutical ingredient (API), ensuring its purity is paramount to the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for this purpose, offering high resolution and sensitivity for the separation and quantification of the main compound from its potential impurities and degradation products.
The development of a stability-indicating HPLC method is a crucial step in the drug development process. This involves not only separating the API from known impurities but also from degradation products that may form under various stress conditions. This guide will walk you through a systematic approach to developing such a method, comparing different analytical approaches and providing the rationale for selecting the optimal conditions.
Systematic HPLC Method Development: A Logic-Driven Approach
A successful HPLC method is not developed by chance but through a systematic and logical process of optimization. The goal is to achieve adequate resolution of all relevant peaks with good peak shape and a reasonable analysis time.
Caption: A systematic workflow for HPLC method development.
Comparative Analysis of Chromatographic Conditions
The core of method development lies in comparing different chromatographic parameters to find the optimal set of conditions. Below, we present a comparative study of key parameters for phenoxyacetamidine analysis.
The choice of the stationary phase is critical for achieving the desired selectivity. For compounds like phenoxyacetamidine, which possess both polar and non-polar characteristics, a reverse-phase column is the most common starting point.
| Column Type | Stationary Phase Chemistry | Key Characteristics & Performance for Phenoxyacetamidine |
| C18 (Octadecylsilane) | Long alkyl chain | High hydrophobicity, excellent retention for non-polar compounds. May show tailing for basic compounds like amidines due to silanol interactions. |
| C8 (Octylsilane) | Shorter alkyl chain | Less retentive than C18, can provide better peak shape for basic analytes and faster analysis times. |
| Phenyl-Hexyl | Phenyl group with a hexyl linker | Offers alternative selectivity through π-π interactions with the aromatic ring of phenoxyacetamidine, potentially improving resolution from closely related impurities. |
Experimental Insight: While C18 columns are a common workhorse, for amidine-containing compounds, a C8 or Phenyl-Hexyl column often provides a better balance of retention and peak symmetry, minimizing undesirable tailing effects.
The mobile phase composition, particularly the organic modifier and pH, plays a pivotal role in controlling retention and selectivity.
| Mobile Phase Parameter | Condition 1 | Condition 2 | Rationale & Expected Outcome |
| Organic Modifier | Acetonitrile (ACN) | Methanol (MeOH) | ACN generally provides better peak shape and lower backpressure. MeOH can offer different selectivity and is a viable alternative. |
| Aqueous Phase pH | pH 3.0 (e.g., 0.1% Formic Acid) | pH 7.0 (e.g., Phosphate Buffer) | At low pH, the basic amidine group will be protonated, leading to increased polarity and potentially better peak shape on silica-based columns. At neutral pH, the compound is less polar, resulting in longer retention. |
| Ion-Pairing Reagent | 0.1% Trifluoroacetic Acid (TFA) | No Ion-Pairing Reagent | TFA can improve peak shape for basic compounds by masking residual silanol groups on the stationary phase. However, it can suppress MS signals if LC-MS analysis is required. |
Data-Driven Decision: The optimal mobile phase will be a balance between achieving good peak shape, adequate retention, and the desired resolution from all impurities. A gradient elution is often necessary to separate compounds with a wide range of polarities.
Forced Degradation Studies: Ensuring Method Specificity
A crucial aspect of a stability-indicating method is its ability to separate the active ingredient from its degradation products. Forced degradation studies, as outlined in ICH guideline Q1A(R2), are performed to generate these degradation products.
Typical Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C
-
Base Hydrolysis: 0.1 M NaOH at 60°C
-
Oxidative Degradation: 3% H₂O₂ at room temperature
-
Thermal Degradation: 80°C
-
Photolytic Degradation: Exposure to UV and visible light
The developed HPLC method must be able to resolve the phenoxyacetamidine peak from all degradation products formed under these stress conditions. The target for degradation is typically in the range of 5-20%.
Experimental Protocols: A Step-by-Step Guide
-
Column: Phenyl-Hexyl (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes, followed by a 5-minute hold at 90% B and a 5-minute re-equilibration at 10% B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 260 nm (based on UV spectrum of phenoxyacetamidine)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of 0.5 mg/mL.
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.
UV-Vis absorption maxima of phenoxy-substituted amidines
Technical Guide: UV-Vis Absorption Profiling of Phenoxy-Substituted Amidines
Executive Summary & Strategic Importance
Phenoxy-substituted amidines represent a critical pharmacophore in medicinal chemistry, most notably exemplified by the antimicrobial agents Pentamidine and Propamidine . Unlike simple aryl amidines (e.g., benzamidine), the introduction of a phenoxy ether linkage creates a specific electronic push-pull system that significantly alters the physicochemical properties of the molecule.
For researchers, the UV-Vis absorption maximum (
-
Electronic Integrity: Confirming the conjugation between the ether oxygen and the amidine cation.
-
Purity Assessment: Distinguishing the active pharmaceutical ingredient (API) from non-conjugated synthetic intermediates.
-
Solution Stability: Monitoring hydrolysis or photodegradation (often indicated by hypsochromic shifts).
This guide provides a definitive comparison of these spectral properties, grounded in electronic transition theory and validated experimental protocols.
Electronic Theory: The Phenoxy Auxochrome Effect
To understand the spectra, one must understand the molecular orbitals.
-
Baseline (Benzamidine): The amidine group (
) is electron-withdrawing. The transition of the benzene ring is moderately perturbed. -
The Phenoxy Shift: The phenoxy oxygen atom acts as a strong auxochrome . It possesses non-bonding electron pairs (
-electrons) that participate in resonance with the benzene ring ( effect). -
The Result: This donation raises the energy of the Highest Occupied Molecular Orbital (HOMO) more than it raises the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap (
) decreases, resulting in a bathochromic shift (red shift) and a hyperchromic effect (increased intensity) compared to the unsubstituted benzamidine.
DOT Diagram: Electronic Transition Pathway
Comparative Analysis: Product vs. Alternatives
The following table contrasts the spectral signatures of phenoxy-substituted amidines (Pentamidine, Propamidine) against the non-substituted baseline (Benzamidine).
Table 1: UV-Vis Absorption Maxima Comparison
| Compound Class | Specific Molecule | Structure Characteristic | Solvent | Molar Absorptivity ( | Key Insight | |
| Target Product | Pentamidine Isethionate | p-Phenoxy-amidine linker | 265 ± 2 | Methanol | ~31,000 | Strong conjugation across the phenoxy-phenyl-amidine axis. |
| Target Product | Propamidine Isethionate | p-Phenoxy-amidine linker | 265 ± 2 | Methanol | ~30,000 | Linker length (C3 vs C5) has negligible effect on |
| Alternative | Benzamidine HCl | Unsubstituted Phenyl-amidine | 228 | Methanol | ~12,000 | Lack of auxochrome results in absorption deep in the UV region. |
| Impurity | 4-Hydroxybenzamidine | Phenolic degradation product | 254 | Methanol | Variable | Distinct shift allows for HPLC detection of hydrolytic degradation. |
Note: Data derived from consolidated pharmaceutical analysis standards [1, 2, 3].
Validated Experimental Protocol
To ensure reproducibility (E-E-A-T principle of Trustworthiness), follow this self-validating workflow.
A. Sample Preparation
-
Solvent: HPLC-grade Methanol is preferred over water to minimize solvatochromic shifts caused by pH variability in unbuffered water.
-
Concentration: Prepare a stock solution of
( ). This targets an absorbance of AU, the linear sweet spot for most detectors.
B. Measurement Parameters
-
Instrument: Double-beam UV-Vis Spectrophotometer.
-
Scan Range: 200 nm – 400 nm.[1]
-
Baseline Correction: Auto-zero with pure solvent blank in matched quartz cuvettes (1 cm pathlength).
C. Self-Validation Steps (The "Sanity Check")
-
The 260/280 Ratio: For Pentamidine, the peak should be symmetric. A shoulder at >290 nm indicates potential oxidation or contamination.
-
Beer-Lambert Linearity: If developing a quantitation method, prepare three dilutions (10, 20,
). The value of Abs vs. Conc. must be .[2]
DOT Diagram: Analytical Workflow
Application in Drug Development
HPLC Method Development: When developing LC-MS or HPLC-UV methods for these compounds, do not use the generic 254 nm wavelength often default in detectors.
-
Recommendation: Set the detection wavelength to 265 nm .
-
Reasoning: This aligns with the
of the phenoxy-amidine chromophore, maximizing sensitivity (Signal-to-Noise ratio) and minimizing interference from benzenoid impurities which often absorb lower (220-240 nm).
Solubility Profiling:
Phenoxy-substituted amidines are often formulated as isethionate or hydrochloride salts to improve solubility. The UV spectrum remains largely unchanged between these salt forms in methanol, but in aqueous buffers, ensure the pH is
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 8813, Pentamidine Isethionate. Retrieved from [Link]
-
Berger, B. J., et al. (1991). Pharmacokinetics of pentamidine in AIDS patients.[3] Journal of Pharmacology and Experimental Therapeutics. (Validating plasma concentration monitoring via HPLC-UV).
-
National Institute of Standards and Technology (NIST). UV/Visible Spectrum of Benzamide derivatives. Retrieved from [Link][4]
Sources
- 1. Substituent and solvent effects on electronic spectra of some substituted phenoxyacetic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. Plasma pentamidine concentrations vary between individuals with Pneumocystis carinii pneumonia and the drug is actively secreted by the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzamide, 4-amino- [webbook.nist.gov]
A Researcher's Guide to Validating Amidine Synthesis with Thin-Layer Chromatography
For researchers and professionals in drug development, the synthesis of amidines represents a critical step in the creation of a vast array of pharmacologically active molecules.[1] These structural motifs are integral to numerous therapeutic agents, including DNA and RNA binding agents, enzyme inhibitors, and receptor agonists.[1] Given their importance, the ability to rapidly and reliably monitor the progress of amidine synthesis is paramount. This guide provides an in-depth comparison of thin-layer chromatography (TLC) with other analytical techniques for the validation of amidine synthesis, offering practical, field-tested insights and detailed experimental protocols.
The Synthetic Landscape of Amidines and the Need for Robust Monitoring
The synthesis of amidines can be approached through various routes, with the most common being the nucleophilic addition of amines to nitriles.[1][2] This method, while atom-economical, often requires specific activation of the nitrile, either through electron-withdrawing groups or the use of Lewis acids or transition metal catalysts under forcing conditions.[1][2] Another classical and reliable method is the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol to form an intermediate Pinner salt, which is then treated with an amine to yield the amidine.[3][4][5]
Regardless of the synthetic strategy employed, the ability to distinguish between starting materials, intermediates, and the final amidine product is crucial for reaction optimization and yield determination. Thin-layer chromatography emerges as a powerful, cost-effective, and rapid tool for this purpose.[6][7]
In-Depth Focus: Thin-Layer Chromatography for Amidine Synthesis Validation
TLC operates on the principle of differential partitioning of components in a mixture between a stationary phase (typically silica gel coated on a plate) and a mobile phase (an eluting solvent).[6][8] The separation is based on the polarity of the compounds; more polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value.[9][10]
Causality in Experimental Choices: Why TLC is a Go-To Method
The choice of TLC as a primary monitoring tool is underpinned by several key advantages:
-
Speed and Simplicity: A TLC analysis can be completed in a matter of minutes, providing near real-time feedback on the reaction's progress.[6][7]
-
Cost-Effectiveness: Compared to more sophisticated techniques like HPLC or NMR, TLC requires minimal investment in equipment and consumables.[11]
-
Versatility: A wide range of solvent systems and visualization methods can be employed to effectively separate and identify a diverse array of amidines and their precursors.[7]
-
Qualitative and Semi-Quantitative Analysis: TLC allows for the qualitative identification of reaction components and can provide a semi-quantitative estimation of their relative amounts.
The following workflow illustrates the logical steps involved in using TLC to monitor an amidine synthesis reaction.
Caption: Experimental workflow for TLC analysis of amidine synthesis.
Experimental Protocols: A Self-Validating System
The trustworthiness of TLC data hinges on a well-designed and consistently executed protocol. The following sections provide detailed methodologies that form a self-validating system.
Protocol 1: Preparation of the TLC Plate and Chamber
-
Chamber Preparation: Line a TLC developing chamber with filter paper and add the chosen solvent system to a depth of about 0.5 cm. Close the chamber and allow it to saturate for at least 15 minutes. This ensures a vapor-rich environment, leading to better and more reproducible separation.
-
Plate Preparation: Using a pencil, gently draw a baseline approximately 1 cm from the bottom of a silica gel TLC plate. Mark the lanes for the starting material, co-spot (a mixture of starting material and reaction mixture), and the reaction mixture.[10]
Protocol 2: Sample Application and Development
-
Sample Preparation: Dissolve a small amount of the starting materials and the reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Using a capillary tube, carefully spot small amounts of each sample onto the designated lanes on the baseline.[10] The spots should be small and concentrated to ensure good separation.
-
Development: Place the spotted TLC plate into the saturated chamber, ensuring the baseline is above the solvent level. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Drying: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.
Protocol 3: Visualization and Interpretation
The choice of visualization technique is critical, as many amidines and their precursors may not be visible under UV light.
-
UV Visualization: Examine the dried plate under a UV lamp at 254 nm.[12] Compounds with a UV chromophore will appear as dark spots against the fluorescent background of the plate.
-
Staining: If spots are not visible under UV light, or for enhanced visualization, a chemical stain is necessary. Several options are effective for amines and amidines:
-
Ninhydrin Stain: Excellent for primary and secondary amines, which are often starting materials in amidine synthesis.[13][14] It typically produces purple or reddish spots upon heating.[13][14]
-
Potassium Permanganate (KMnO4) Stain: A general-purpose oxidizing stain that reacts with many functional groups, including the C=N bond of amidines, to produce yellow-brown spots on a purple background.[15][16]
-
Iodine Chamber: Placing the plate in a chamber containing iodine crystals will cause most organic compounds to appear as brown spots.[15][16] This method is non-destructive, but the spots will fade over time.
-
-
Rf Calculation and Interpretation:
-
Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).[6]
-
Reaction Progress: The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding.[6]
-
Purity: A single spot in the lane of the purified product suggests a high degree of purity.[9]
-
The following diagram illustrates the logical relationship between compound polarity and its behavior on a TLC plate.
Caption: Relationship between compound polarity and Rf value on TLC.
Comparative Analysis: TLC vs. Other Analytical Techniques
While TLC is an invaluable tool, a comprehensive understanding of its performance relative to other analytical techniques is essential for making informed decisions in the laboratory.
| Feature | Thin-Layer Chromatography (TLC) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Primary Use | Rapid reaction monitoring, purity assessment | Quantitative analysis, purification | Structural elucidation, quantitative analysis | Molecular weight determination, structural information |
| Speed | Very fast (minutes) | Slower (minutes to an hour per sample) | Slower (minutes to hours per sample) | Fast (seconds to minutes per sample) |
| Cost | Low | High | Very High | High |
| Sample Throughput | High (multiple samples on one plate) | Low (one sample at a time) | Low (one sample at a time) | Can be high with automation |
| Resolution | Lower | High | N/A (provides structural data) | High (mass resolution) |
| Quantitative? | Semi-quantitative at best | Yes | Yes | Yes (with appropriate standards) |
In-Depth Comparison:
-
TLC vs. HPLC: HPLC offers superior separation and quantitative capabilities. However, for the rapid, qualitative checks required during reaction monitoring, TLC is often more efficient. TLC can also be used to quickly screen for optimal solvent systems for subsequent HPLC or column chromatography purification.[17]
-
TLC vs. NMR: NMR provides detailed structural information that TLC cannot.[18] It is the gold standard for confirming the identity of the final amidine product. However, NMR is not practical for frequent reaction monitoring due to its time and cost.
-
TLC vs. MS: Mass spectrometry provides precise molecular weight information, which is invaluable for identifying products and byproducts.[18] Techniques like TLC-MS combine the separation power of TLC with the detection capabilities of MS.
The following diagram illustrates the decision-making process for selecting an analytical technique for amidine synthesis.
Caption: Decision tree for selecting an analytical technique.
Conclusion: An Integrated Approach
For the validation of amidine synthesis, thin-layer chromatography stands out as an indispensable tool for rapid, real-time reaction monitoring. Its simplicity, speed, and cost-effectiveness make it the ideal choice for routine checks of reaction progress and preliminary purity assessments. However, for comprehensive analysis, an integrated approach is recommended. TLC should be used in concert with more powerful techniques like NMR and MS for definitive structural elucidation and with HPLC for accurate quantitative analysis and purification. By understanding the strengths and limitations of each technique, researchers can develop a robust and efficient workflow for the successful synthesis and validation of amidine-containing compounds.
References
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SynArchive. (n.d.). Pinner Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of amidines. Retrieved from [Link]
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Sciforum. (2020). Synthesis of Amidines and its application to pyrimidouracil synthesis. Retrieved from [Link]
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Wikipedia. (2023). Pinner reaction. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis of N-substituted aryl amidines by strong base activation of amines. Retrieved from [Link]
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Slideshare. (2015). Pinner pyrimidine synthesis. Retrieved from [Link]
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Scribd. (n.d.). Amidine Synthesis. Retrieved from [Link]
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-
National Institutes of Health. (n.d.). Synthesis and Structural Characterization of Amidine, Amide, Urea and Isocyanate Derivatives of the Amino-closo-dodecaborate Anion [B12H11NH3]−. Retrieved from [Link]
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Reddit. (2024). TLC for amide synthesis. Retrieved from [Link]
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University of Rochester. (n.d.). TLC Visualization Methods. Retrieved from [Link]
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Academia.edu. (n.d.). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Retrieved from [Link]
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ChemicalDesk.Com. (2011). TLC stains for amines. Retrieved from [Link]
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Sciencemadness.org. (2017). Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates?. Retrieved from [Link]
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Chemistry Hall. (2020). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
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EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
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National Institutes of Health. (2022). Mechanistic Insights into the Reaction of Amidines with 1,2,3-Triazines and 1,2,3,5-Tetrazines. Retrieved from [Link]
-
ResearchGate. (2025). Amidines: Their synthesis, reactivity, and applications in heterocycle synthesis. Retrieved from [Link]
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Semantic Scholar. (n.d.). Amidine: Structure, Reactivity and Complexation Behaviour. Retrieved from [Link]
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Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]
-
UVicSpace. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
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ResearchGate. (n.d.). Thin Layer Chromatography and Amides. Retrieved from [Link]
-
Silliman Journal. (2013). Determination of Biogenic Amines Using Image Analysis of Ninhydrin-Visualized Biogenic Amine Spots in Thin Layer Chromatography. Retrieved from [Link]
-
National Institutes of Health. (2022). A General Strategy to Install Amidine Functional Groups Along the Peptide Backbone. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Retrieved from [Link]
-
MDPI. (2020). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. Retrieved from [Link]
-
Beilstein Journals. (2014). Synthesis of α-amino amidines through molecular iodine-catalyzed three-component coupling of isocyanides, aldehydes and amines. Retrieved from [Link]
-
OperaChem. (2024). TLC-Thin Layer Chromatography. Retrieved from [Link]
-
Open Library Publishing Platform. (n.d.). 26.6 Chemical Properties of Amines and Amides – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]
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University of Toronto. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
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ResearchGate. (2013). Any improved TLC detection methods?. Retrieved from [Link]
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UCLA. (n.d.). 5. Thin Layer Chromatography. Retrieved from [Link]
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Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction. Retrieved from [Link]
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Chemistry LibreTexts. (2022). Thin Layer Chromatography. Retrieved from [Link]
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Chemistry LibreTexts. (2020). 6.2: Thin Layer Chromatography (TLC). Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). CHEM 344 Thin Layer Chromatography. Retrieved from [Link]
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National Institutes of Health. (n.d.). Quantitative Thin-Layer Chromatographic Method for Determination of Amantadine Hydrochloride. Retrieved from [Link]
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A Comparative Guide to Elemental Analysis Standards for Fluorinated Organic Salts
This guide provides an in-depth comparison of the principal analytical techniques for determining the fluorine content in fluorinated organic salts. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere procedural descriptions to explain the fundamental causality behind experimental choices, ensuring a robust and defensible analytical strategy. The proliferation of fluorinated compounds in pharmaceuticals, agrochemicals, and advanced materials underscores the critical need for accurate and precise elemental analysis to ensure stoichiometric fidelity, product purity, and regulatory compliance.[1]
The unique strength of the carbon-fluorine bond and the high electronegativity of fluorine present distinct analytical challenges, often rendering standard elemental analysis methods inadequate.[2] This guide will compare the established methodologies, detailing their principles, performance characteristics, and optimal applications, supported by experimental protocols and data.
Chapter 1: Combustion-Based Methods: The Gold Standard for Total Fluorine Content
Combustion-based techniques are foundational for determining total elemental content. By converting the organically bound fluorine into a readily detectable inorganic form (hydrogen fluoride), these methods provide a complete measure of the element within a sample, irrespective of its molecular structure.
Combustion Ion Chromatography (CIC)
Combustion Ion Chromatography (CIC) is a powerful and widely adopted technique for the determination of halogens and sulfur in a diverse range of matrices. It combines high-temperature sample digestion with the sensitive and selective separation and detection capabilities of ion chromatography. This method is particularly valuable as it provides a measure of the Total Organic Fluorine (TOF) or, with a sample preparation step, the Adsorbable Organic Fluorine (AOF) .[3][4]
Principle of Operation: The core of the CIC technique is a two-step process. First, the sample is introduced into a high-temperature furnace (typically ≥1000 °C) in an oxygen-rich stream.[5] This oxidative pyrohydrolysis quantitatively breaks down the organic matrix and converts all organically bound fluorine into gaseous hydrogen fluoride (HF). In the second step, this gas stream is directed into an aqueous absorbing solution, capturing the HF as fluoride ions (F⁻). This solution is then automatically injected into an ion chromatograph for separation and quantification.[3][6]
Authoritative Grounding & Standardized Protocols: The robustness and reliability of CIC are underscored by its adoption in standardized methods by regulatory and standards bodies. Key examples include:
-
ASTM D7359: A standard test method for determining total fluorine, chlorine, and sulfur in aromatic hydrocarbons and their mixtures.[6][7]
-
EPA Method 1621: A screening method for determining Adsorbable Organic Fluorine (AOF) in aqueous matrices, crucial for environmental monitoring of fluorinated compounds like PFAS.[5][8][9]
Advantages:
-
Comprehensive Quantification: Provides a single value for total fluorine content, which is invaluable for mass balance calculations and screening.
-
Matrix Versatility: Applicable to a wide range of sample types, including solids, liquids, and viscous materials.[6][7]
-
Established & Standardized: Backed by official methods, making it a defensible choice for quality control and regulatory submissions.
Limitations:
-
Lack of Speciation: CIC does not differentiate between different organofluorine compounds within a sample.
-
Inorganic Fluoride Interference: Without proper sample pretreatment, co-existing inorganic fluoride will be measured along with the organic portion, leading to an overestimation of the TOF.[10]
-
Volatile Compound Loss: Highly volatile fluorinated compounds can be lost during sample preparation or the initial phases of combustion if not handled correctly.[11]
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Caption: Workflow for Total Organic Fluorine (TOF) analysis using Combustion Ion Chromatography (CIC).This protocol is a generalized representation based on principles outlined in ASTM D7359.
-
Instrumentation Setup & Calibration:
-
Set the combustion furnace temperature to 1000-1100°C.
-
Set the oxygen and carrier gas (e.g., Argon) flow rates as per manufacturer recommendations.
-
Prepare a series of aqueous fluoride calibration standards (e.g., from a certified NaF or KF source) covering the expected sample concentration range (e.g., 0.1 to 10 µg/mL).[7]
-
Generate a calibration curve by analyzing these standards with the ion chromatograph. A coefficient of determination (r²) of >0.999 is required.
-
-
Sample Preparation:
-
Solids: Accurately weigh 1-10 mg of the homogenized fluorinated organic salt into a ceramic or quartz sample boat.
-
Liquids: Accurately weigh 10-50 µL of the liquid sample into a boat, potentially with a combustible wicking agent like quartz wool to ensure controlled combustion.
-
-
Combustion and Absorption:
-
Place the sample boat into the automated boat drive of the combustion unit.
-
Initiate the analysis sequence. The system will automatically introduce the sample into the furnace at a controlled rate.
-
Combustion gases are continuously swept into the absorption module, where the resultant HF is quantitatively trapped in the absorbing solution (typically deionized water with a wetting agent).
-
-
Ion Chromatography Analysis:
-
Following the absorption period, an aliquot of the enriched absorption solution is automatically injected into the IC system.
-
The sample passes through a guard column to remove particulates and then an anion-exchange analytical column to separate F⁻ from other anions (e.g., Cl⁻, SO₄²⁻) that may have been generated from the sample matrix.
-
The separated ions pass through a suppressor, which reduces background conductivity, and are detected by a conductivity cell.
-
The peak area corresponding to the fluoride ion is integrated.
-
-
Data Analysis:
-
The concentration of fluoride in the absorption solution is calculated from the calibration curve.
-
The total fluorine content in the original solid or liquid sample is then calculated using the following formula:
-
F (%) = (C × V × D) / (W × 10)
-
Where:
-
C = Concentration of F⁻ from IC (µg/mL)
-
V = Volume of absorption solution (mL)
-
D = Dilution factor (if any)
-
W = Weight of the initial sample (mg)
-
-
-
CHN Elemental Analysis for Fluorinated Compounds
While not a direct method for fluorine quantification, classical CHN (Carbon, Hydrogen, Nitrogen) analysis is essential for verifying the empirical formula of a novel salt. The presence of fluorine, however, poses a significant challenge to standard CHN combustion methods.
The Causality of Inaccuracy: The extreme strength of the C-F bond makes complete combustion of highly fluorinated compounds difficult.[2] Incomplete oxidation can lead to the formation of stable intermediates like carbon tetrafluoride (CF₄) or other fluorocarbons. In some systems, CF₂ species can pass through the combustion tube and be misidentified as nitrogen (N₂) by the thermal conductivity detector (TCD), leading to erroneously low carbon and high nitrogen results.[2]
Field-Proven Solutions: To ensure accurate CHN determination, specialized modifications are required. The most effective approach involves the use of a unique adsorbent placed in the combustion reactor.
-
Specialized Adsorbents: Materials such as FluoAdso, a mixture of metal oxides, are placed in the hottest zone of the combustion reactor.[12] This reagent reacts with and traps fluorine species, preventing them from interfering with downstream catalysts and the detector, thereby ensuring accurate CHN values.[12]
Chapter 2: Plasma-Based Spectrometry: Pushing the Limits of Detection
Inductively Coupled Plasma (ICP) techniques offer unparalleled sensitivity for elemental analysis but face fundamental hurdles with fluorine.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
Directly measuring fluorine with a standard argon-based ICP-MS is notoriously difficult. This is due to fluorine's high first ionization potential (17.42 eV), which is significantly greater than the ionization energy of argon (15.76 eV), resulting in very poor ionization efficiency in the plasma.[13][14] Furthermore, severe spectral interferences can obscure the fluorine signal at m/z 19.
Expertise in Circumvention: Indirect Detection Strategies: To overcome these limitations, advanced indirect detection methods have been developed. These strategies involve reacting the fluorine in the plasma or post-plasma to form a polyatomic ion that is easily detected.
-
Molecular Ion Formation (In-Plasma): A common approach is to introduce a reagent, such as a barium solution, concurrently with the sample. In the plasma, fluorine reacts to form the barium fluoride cation (BaF⁺), which can be monitored at m/z 157 (for ¹³⁸Ba¹⁹F).[15] This requires an instrument, such as a tandem quadrupole (ICP-MS/MS), that can filter out the initial ions and react the BaF⁺ in a collision/reaction cell to remove other isobaric interferences.[1]
-
Plasma Afterglow Ionization: A newer, highly sensitive method involves forming a neutral molecule like sodium fluoride (NaF) in the ICP, which then exits the plasma and reacts with sodium ions in the cooler "afterglow" region to form Na₂F⁺.[1] This technique has been shown to improve sensitivity by over two orders of magnitude compared to conventional methods.[1]
-
Electrothermal Vaporization (ETV): Using ETV for sample introduction instead of a standard nebulizer prevents the introduction of water, which can decrease fluorine's ionization efficiency.[16]
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Caption: Workflow for indirect fluorine analysis as BaF⁺ using tandem ICP-MS (ICP-MS/MS).Advantages:
-
Exceptional Sensitivity: Capable of achieving detection limits at the parts-per-billion (ppb) level or lower.[1]
-
High Throughput: Once the method is established, analysis times per sample are very short.
Limitations:
-
Complex Method Development: Requires significant expertise to optimize plasma conditions, reagent flows, and collision cell parameters.
-
Matrix and Spectral Interferences: Susceptible to suppression of the BaF⁺ signal by other cations and isobaric overlaps that must be carefully managed.[13][17]
-
Destructive: The sample is completely destroyed during analysis.
Chapter 3: Complementary Analytical Techniques
While combustion and plasma methods are primary for elemental quantification, other techniques provide valuable, often orthogonal, information.
Fluorine-19 NMR Spectroscopy (¹⁹F NMR)
¹⁹F NMR is a non-destructive spectroscopic technique that provides both quantitative and structural information. Because the ¹⁹F nucleus has a spin of ½ and a high gyromagnetic ratio, it is highly sensitive and easy to detect.[18]
Advantages:
-
Structural Elucidation: The chemical shift of a ¹⁹F nucleus is highly sensitive to its local electronic environment, providing direct information about the molecular structure and the presence of different fluorinated species or impurities.
-
Quantitative Analysis (qNMR): With the use of an internal standard, ¹⁹F NMR can be a primary ratio method for quantification without the need for compound-specific reference materials.
-
Non-Destructive: The sample can be recovered unchanged after analysis.
Limitations:
-
Lower Sensitivity: Significantly less sensitive than mass spectrometry techniques.
-
Requires Soluble Samples: The sample must be dissolved in a suitable deuterated solvent.
-
High Instrument Cost: Requires access to a high-field NMR spectrometer.
Chapter 4: Comparative Analysis and Method Selection
The choice of an analytical technique is dictated by the specific question being asked. No single method is universally superior; instead, they offer complementary strengths.
Data Presentation: Comparison of Key Analytical Techniques
| Parameter | Combustion Ion Chromatography (CIC) | Inductively Coupled Plasma-MS (ICP-MS) | CHN Analysis (Modified) | ¹⁹F NMR Spectroscopy |
| Primary Measurement | Total Organic Fluorine (TOF) | Total Fluorine (as specific ion) | C, H, N percentages | Structurally specific Fluorine |
| Typical Sensitivity | Low mg/kg (ppm) | Low µg/kg (ppb) | Percent level | Mid-to-high mg/kg (ppm) |
| Sample Throughput | Moderate | High | High | Low to Moderate |
| Matrix Tolerance | High | Moderate (requires digestion) | High | Moderate (requires solubility) |
| Destructive? | Yes | Yes | Yes | No |
| Structural Info? | No | No | No | Yes |
| Primary Application | Mass balance, screening, purity | Trace/ultra-trace quantification | Empirical formula verification | Structural confirmation, impurity profiling |
| Authoritative Standards | ASTM D7359, EPA 1621[5][6] | Method-dependent | Method-dependent | Pharmacopeial standards (e.g., USP) |
Choosing the Right Standard: A Scientist's Decision Framework
-
For Stoichiometric Verification and Mass Balance: If your primary goal is to confirm that the bulk fluorine content of a newly synthesized salt matches its theoretical value, Combustion Ion Chromatography (CIC) is the most direct, robust, and defensible method.
-
For Empirical Formula Confirmation: To validate the overall composition of a new chemical entity, modified CHN analysis is indispensable, used in concert with a fluorine-specific method like CIC.
-
For Detecting Trace-Level Fluorinated Impurities or Contaminants: When the question involves quantifying minute amounts of fluorine, for instance in environmental samples or during cleaning validation, the superior sensitivity of ICP-MS is required.
-
For Structural Confirmation and Isomer Differentiation: If you need to confirm the identity of a compound, identify fluorinated impurities, or study degradation pathways, ¹⁹F NMR is unparalleled as it provides direct insight into the chemical environment of the fluorine atoms.
Conclusion
The accurate elemental analysis of fluorinated organic salts is a non-trivial task that demands a nuanced understanding of the available analytical technologies. Combustion Ion Chromatography stands as the benchmark for robust, total fluorine quantification, supported by standardized methods that are critical for quality control and regulatory environments. For the challenges of trace-level detection, the evolution of indirect ICP-MS methods has provided the necessary sensitivity. Finally, ¹⁹F NMR offers an orthogonal and powerful tool for structural verification. A comprehensive analytical strategy for a fluorinated compound will often leverage a combination of these techniques to build a complete and trustworthy data package, ensuring product quality and safety from development to final application.
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Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. LCGC International. [Link]
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Determination of fluorine in aqueous samples by electrothermal vaporisation inductively coupled plasma mass spectrometry (ETV-ICP-MS). Journal of Analytical Atomic Spectrometry. [Link]
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Analysis of Fluorine in Drinking Water by ICP-QMS/QMS with an Octupole Reaction Cell. Journal of the American Society for Mass Spectrometry. [Link]
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High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. Analytical Chemistry. [Link]
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Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Journal of Analytical Methods in Chemistry. [Link]
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Inductively Coupled Plasma Mass Spectrometry: Introduction to Analytical Aspects. The Journal of the International Federation of Clinical Chemistry and Laboratory Medicine. [Link]
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Analysis of Adsorbable Organic Fluorine (AOF) by Combustion Ion Chromatography(CIC). Shimadzu. [Link]
-
Analysis of AOF (Adsorbable Organic Fluorine) According EPA Method 1621. Shimadzu. [Link]
-
Method 1621 Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC). U.S. Environmental Protection Agency. [Link]
-
ASTM D7359 Standard Test Method for Total Fluorine, Chlorine, and Sulfur in Aromatic Hydrocarbons. Analytik Jena. [Link]
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Comprehensive Evaluation of the Analytical Efficiency of Combustion Ion Chromatography for Per- and Polyfluoroalkyl Substances in Biological and Environmental Matrices. ACS Environmental Science & Technology. [Link]
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Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). National Center for Biotechnology Information. [Link]
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CHN determination of highly fluorinated organic compounds. Scientist Live. [Link]
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CHALLENGES OF FLUORIDE ANALYSES OF ENVIRONMENTAL SAMPLES USING ION CHROMATOGRAPHY. 19th International Congress on Modelling and Simulation, Perth, Australia. [Link]
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New Test Method for Determination of Adsorbable Organic Fluorine in Waters and Waste Waters. ASTM International. [Link]
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Fluorine NMR as a tool for Analysis of Fluorinated Compounds in the Environment. Queen's University. [Link]
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ASTM D3270 - 13(2021) Standard Test Methods for Analysis for Fluoride Content of the Atmosphere and Plant Tissues (Semiautomated Method). ASTM International. [Link]
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Simultaneous determination of mineral acids, fluoride and silicate in etching baths by ion chromatography with dual detection. LCGC International. [Link]
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Simultaneous determination of fluoride, chloride, sulfate, phosphate, monofluorophosphate, glycerophosphate, sorbate, and saccharin in gargles by ion chromatography. National Center for Biotechnology Information. [Link]
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US EPA Finalizes Method 1621 for AOF Identification. Trace Elemental Instruments. [Link]
-
CHNS analysis of fluorinated samples. Elementar. [Link]
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Evaluation of the direct and diffusion methods for the determination of fluoride content in table salt. National Center for Biotechnology Information. [Link]
-
Overview on PFAS analytical methods. European Union Reference Laboratory for Halogenated Persistent Organic Pollutants. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(4-Fluoro-phenoxy)-acetamidine
The procedures outlined herein are grounded in the regulations and guidelines set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA), emphasizing a "cradle-to-grave" responsibility for all generated chemical waste[1].
Hazard Identification and Risk Assessment
2-(4-Fluoro-phenoxy)-acetamidine is a halogenated aromatic compound. Due to the presence of a fluorine atom, it must be treated as a halogenated organic waste[2][3]. Compounds within this class can exhibit varying degrees of toxicity, and some related substances, such as fluoroacetamide, are known to be highly toxic[4][5][6]. Therefore, a precautionary approach is essential.
Potential Hazards:
-
Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin[7][8].
-
Irritation: May cause skin, eye, and respiratory tract irritation[7][9].
-
Environmental Hazard: Halogenated organic compounds can be persistent in the environment and harmful to aquatic life[8]. Improper disposal is strictly prohibited[3][10].
A thorough risk assessment should be conducted before handling this compound, and appropriate personal protective equipment (PPE) must be worn at all times.
Personal Protective Equipment (PPE)
To mitigate exposure risks, the following PPE is mandatory when handling 2-(4-Fluoro-phenoxy)-acetamidine and its waste products:
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes of the chemical or its solutions[7][11]. |
| Hand Protection | Nitrile gloves (minimum thickness of 4 mil). | Provides a chemical-resistant barrier to prevent skin contact. Contaminated gloves must be disposed of as hazardous waste[7]. |
| Body Protection | A flame-resistant laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory | A NIOSH-approved respirator with an organic vapor cartridge if handling outside a certified chemical fume hood. | Prevents inhalation of any dust or vapors, which may be harmful[7][9]. |
Waste Segregation and Container Management
Proper segregation of chemical waste is a critical step in ensuring safe disposal and preventing unintended chemical reactions[3][12].
Key Principles:
-
Dedicated Waste Stream: All waste containing 2-(4-Fluoro-phenoxy)-acetamidine must be collected in a designated "Halogenated Organic Waste" container[2][3][13][14].
-
Container Compatibility: Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, with a secure, tight-fitting lid[10][12][13].
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "2-(4-Fluoro-phenoxy)-acetamidine," and the approximate concentration or quantity[10][12]. Do not use abbreviations or chemical formulas[10][13].
Experimental Workflow for Waste Collection:
Caption: Workflow for the collection of 2-(4-Fluoro-phenoxy)-acetamidine waste.
Step-by-Step Disposal Protocol
This protocol outlines the procedural steps for the safe disposal of both solid and liquid waste contaminated with 2-(4-Fluoro-phenoxy)-acetamidine.
Materials:
-
Designated "Halogenated Organic Waste" container
-
Hazardous waste labels
-
Appropriate PPE (as defined in Section 2)
-
Chemical fume hood
Procedure:
-
Preparation:
-
Liquid Waste Disposal:
-
Carefully pour all liquid waste containing 2-(4-Fluoro-phenoxy)-acetamidine into the designated "Halogenated Organic Waste" container.
-
Rinse any empty containers that held the compound with a small amount of a suitable solvent (e.g., acetone, ethanol) and add the rinsate to the waste container.
-
Securely cap the waste container immediately after adding waste to prevent the release of vapors[12][13].
-
-
Solid Waste Disposal:
-
Collect all solid waste (e.g., contaminated gloves, weigh boats, pipette tips) in a separate, clearly labeled, and sealed plastic bag.
-
Place this bag into the designated solid halogenated organic waste container.
-
-
Storage and Pickup:
-
Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[12].
-
Ensure the container is stored away from incompatible materials, such as strong acids, bases, and oxidizers[15].
-
When the container is nearly full (approximately 90%), contact your institution's Environmental Health and Safety (EHS) office to arrange for a waste pickup[10][12]. Do not overfill containers.
-
Spill Management
In the event of a spill, immediate and appropriate action is required to mitigate hazards.
For a small spill (manageable by laboratory personnel):
-
Evacuate and Alert: Alert personnel in the immediate area.
-
Contain: Use a spill kit with absorbent pads or other inert material to contain the spill.
-
Clean: Carefully collect the absorbed material and any contaminated debris.
-
Dispose: Place all cleanup materials into a sealed container and label it as "Hazardous Waste" with the full chemical name. Dispose of it through the halogenated organic waste stream[16].
For a large spill (not manageable by laboratory personnel):
-
Evacuate: Immediately evacuate the laboratory.
-
Isolate: Close the laboratory doors and prevent entry.
-
Notify: Contact your institution's EHS or emergency response team immediately[13].
Regulatory Compliance
All procedures must comply with federal, state, and institutional regulations. The EPA's Resource Conservation and Recovery Act (RCRA) provides the legal framework for the "cradle-to-grave" management of hazardous waste[1][10]. Your institution's EHS department is the primary resource for ensuring compliance with these regulations[10][12].
Disposal Decision Tree:
Caption: Decision tree for the proper disposal of 2-(4-Fluoro-phenoxy)-acetamidine waste.
By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of 2-(4-Fluoro-phenoxy)-acetamidine, thereby upholding the highest standards of laboratory safety and environmental stewardship.
References
- How to Dispose of Chemical Waste | Environmental Health and Safety.
- Safe Handing & Disposal of Organic Substances – HSC Chemistry - Science Ready.
- OSHA Hazardous Waste Disposal Guidelines - CDMS.
- Halogenated Organic Liquids - Standard Oper
- 7.2 Organic Solvents - Environment, Health and Safety.
- How to Properly Manage Hazardous Waste Under EPA Regul
- OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
- OSHA Regulations and Hazardous Waste Disposal: Wh
- Hazardous Chemical Waste Management Guidelines - Columbia | Research.
- Safe Disposal of 2-(2-nitro-1H-imidazol-1-yl)-N-(2,2,3,3,3-pentafluoropropyl)acetamide: A Step-by-Step Guide - Benchchem.
- Hazardous Waste Guide: Identific
- Organic Solvent Waste Disposal - Safety & Risk Services.
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Proper Handling of Hazardous Waste Guide - EPA. [Link]
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Hazardous Waste - Overview | Occupational Safety and Health Administration. [Link]
- Halogenated Waste (any organic chemical th
- Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center |.
- Guidelines for the Disposal of Small Quantities of Unused Pesticides.
- Introduction to Hazardous Waste Management.
- CAS 42191-55-9 (2-(4-FLUORO-PHENYL)-N-HYDROXY-ACETAMIDINE) - BOC Sciences.
- Material Safety D
- Material Safety D
- EHS Program Manual 5.2 - Waste Disposal Procedure.
- SAFETY D
- SAFETY D
- Download SDS - AK Scientific, Inc.
- • SAFETY D
- 2 - SAFETY D
- SAFETY D
- SAFETY D
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Treatment of severe fluoroacetamide poisoning in patient with combined multiple organ dysfunction syndrome by evidence-based integrated Chinese and Western medicines: A case report - PMC. [Link]
- safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2.
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Reversible Toxic-Metabolic Encephalopathy in Fluroacetamide Intoxication: A Case Report and Review of the Literature - Dove Medical Press. [Link]
- Proper disposal of chemicals - Sciencemadness Wiki.
-
2-Fluoro-4-methylphenylacetic acid | C9H9FO2 | CID 2778479 - PubChem. [Link]
- 2,4-DICHLOROPHENOXY ACETIC ACID CAS No 94-75-7 MATERIAL SAFETY D
-
POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D) - NCBI. [Link]
-
Acute Poisoning Due to an Intentional Overdose of 2,4-Dichlorophenoxyacetic Acid - PMC. [Link]
-
Hazardous Substance Fact Sheet - NJ.gov. [Link]
-
2,4-Difluoroacetophenone | C8H6F2O | CID 67770 - PubChem. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
